molecular formula C20H26O10 B8176930 yadanziolide A

yadanziolide A

Cat. No.: B8176930
M. Wt: 426.4 g/mol
InChI Key: QXKKRGMRXXMDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,12,15,16-Pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione is a natural product found in Brucea javanica with data available.

Properties

IUPAC Name

2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKKRGMRXXMDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of Action of Yadanziolide A in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the JAK2/STAT3 Signaling Axis for Therapeutic Intervention

Executive Summary

Hepatocellular carcinoma (HCC) remains a recalcitrant malignancy characterized by aberrant signaling in cell survival and metastasis pathways. Yadanziolide A (Y-A), a bioactive quassinoid isolated from the seeds of Brucea javanica (Ya-Dan-Zi), has emerged as a potent antineoplastic agent. Unlike non-specific cytotoxic agents, Y-A exhibits a distinct mechanism of action primarily through the inhibition of the JAK2/STAT3 signaling axis .

This guide dissects the molecular mechanisms of Y-A, detailing its ability to suppress STAT3 phosphorylation, modulate Bcl-2/Bax ratios, and induce caspase-dependent apoptosis.[1] It provides researchers with validated experimental protocols to assess these markers, ensuring reproducible data generation in preclinical settings.

Chemical Profile & Pharmacokinetics

  • Compound Class: Quassinoid (C20-picrasane skeleton).

  • Source: Brucea javanica (L.) Merr.[2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [5]
  • Solubility: Poor water solubility; requires dimethyl sulfoxide (DMSO) for in vitro stock solutions (>10 mM).

  • Structural Significance: The presence of the lactone ring and specific oxygenation patterns in the quassinoid skeleton are critical for its interaction with signaling kinases, distinguishing it from other Brucea derivatives like brusatol.

Mechanistic Core: The JAK2/STAT3 Axis

The efficacy of this compound in HCC is defined by its capacity to dismantle the JAK2/STAT3 oncogenic loop . Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of HCC, driving proliferation, survival, and metastasis.

Primary Mechanism: Dephosphorylation of JAK2/STAT3

Y-A acts as an upstream inhibitor of the Janus Kinase 2 (JAK2). In untreated HCC cells, cytokine stimulation (e.g., IL-6, TNF-α) triggers JAK2 autophosphorylation, which recruits and phosphorylates STAT3 at Tyr705.

  • Y-A Action: Treatment with Y-A results in a dose-dependent reduction of p-JAK2 and p-STAT3 levels.[1]

  • Consequence: This blockade prevents STAT3 dimerization and nuclear translocation, effectively shutting down the transcription of pro-survival genes.

Secondary Mechanism: Mitochondrial Apoptosis Induction

The suppression of STAT3 transcriptional activity leads to an imbalance in the Bcl-2 family proteins:

  • Bcl-2 Downregulation: STAT3 directly promotes Bcl-2 expression. Y-A treatment significantly lowers Bcl-2 protein levels.

  • Bax Upregulation: The loss of Bcl-2 inhibition allows Bax to oligomerize at the mitochondrial outer membrane.

  • Caspase Cascade: Mitochondrial permeabilization releases cytochrome c, activating Caspase-9 , which subsequently cleaves and activates Caspase-3 and Caspase-8 , executing the apoptotic program.

Transcriptomic Validation (TNF-α Signaling)

RNA-sequencing analysis of Y-A treated HepG2 cells reveals significant enrichment in the TNF-α signaling pathway .[1] This suggests that Y-A may also modulate the inflammatory microenvironment of HCC, further sensitizing cells to apoptosis via extrinsic pathways involving Caspase-8.

Visualization: Signaling Pathway Architecture

The following diagram illustrates the mechanistic blockade imposed by this compound on the JAK/STAT pathway and the subsequent induction of apoptosis.[1]

YA_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (IL-6/TNF-α) JAK2 JAK2 Cytokines->JAK2 YA This compound YA->JAK2 Inhibits pJAK2 p-JAK2 (Active) YA->pJAK2 Bcl2 Bcl-2 (Anti-apoptotic) YA->Bcl2 Downregulates JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Activates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Phosphorylation Transcription Gene Transcription (Survival/Migration) pSTAT3->Transcription Translocation Bax Bax (Pro-apoptotic) Bcl2->Bax Blocks Mito Mitochondria Bax->Mito Pore Formation Caspase3 Cleaved Caspase-3 Mito->Caspase3 Cytochrome c Release Apoptosis APOPTOSIS Caspase3->Apoptosis Cell Death Transcription->Bcl2 Promotes Expression

Figure 1: this compound inhibits JAK2 phosphorylation, preventing STAT3 activation and shifting the Bcl-2/Bax balance toward apoptosis.[1]

Experimental Validation Protocols

To rigorously validate the mechanism of Y-A in your own laboratory, follow these standardized protocols. These are designed to be self-validating by including necessary controls.

Cell Viability & IC50 Determination (CCK-8 Assay)

Objective: Establish the cytotoxic range of Y-A on HCC lines (HepG2, LM-3) vs. normal hepatocytes (e.g., L-02).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with Y-A (0, 0.1, 0.3, 1, 3, 10

    
    M) for 24h and 48h.
    
    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Sorafenib (Standard of Care).[6]

  • Development: Add 10

    
    L CCK-8 reagent per well. Incubate for 2h at 37°C.
    
  • Readout: Measure absorbance at 450 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Expected Result: HepG2 IC50

      
       0.5 - 2.0 
      
      
      
      M.
Western Blotting for Pathway Verification

Objective: Confirm JAK2/STAT3 inhibition and apoptotic marker cleavage.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate, NaF) and protease inhibitors. Crucial: Phosphatase inhibitors are mandatory to detect p-STAT3.

  • Separation: Load 30

    
    g protein on 10-12% SDS-PAGE.
    
  • Antibody Panel:

    • Primary Targets: p-STAT3 (Tyr705), STAT3 (Total), p-JAK2, JAK2.

    • Apoptosis Markers: Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-8.

    • Loading Control:

      
      -actin or GAPDH.
      
  • Validation Check: Total STAT3 levels should remain relatively constant while p-STAT3 decreases dose-dependently.

Apoptosis Detection (Annexin V/PI Flow Cytometry)

Objective: Quantify early vs. late apoptosis.[7]

  • Harvest: Collect cells (including floating cells) after 24h Y-A treatment.

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[7] Incubate 15 min in dark.

  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.[7][8]

    • Q3 (Annexin+/PI-): Early Apoptosis.[7]

    • Q4 (Annexin-/PI-): Live.

  • Expected Result: A dose-dependent shift from Q4 to Q3 and Q2.

Data Synthesis: Quantitative Benchmarks

The following table summarizes key quantitative data points derived from recent preclinical studies (Lin & Chen, 2024), serving as a benchmark for your experimental results.

ParameterCell Line / ModelControl ValueY-A Treatment Value (High Dose)Effect Description
IC50 (24h) HepG2N/A~0.5 - 1.5

M
Potent cytotoxicity
IC50 (24h) LM-3N/A~0.5 - 2.0

M
Potent cytotoxicity
Apoptosis Rate HepG2< 5%> 30%Significant induction of cell death
p-STAT3 Levels HepG2100% (Relative)< 20% (Relative)Robust pathway inhibition
Tumor Volume Orthotopic Mouse (Hepa1-6)~1500 mm

~600 mm

Significant in vivo tumor regression

Experimental Workflow Visualization

This workflow outlines the logical progression from compound preparation to mechanistic validation.

Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Phenotypic Screen cluster_mech Phase 3: Mechanistic Validation Stock Y-A Stock (DMSO) CCK8 CCK-8 Assay (Viability) Stock->CCK8 Culture HCC Cell Culture (HepG2/LM-3) Culture->CCK8 Migration Transwell Assay (Migration) CCK8->Migration Select IC50 WB Western Blot (p-STAT3/Bcl-2) CCK8->WB Treat @ IC50 Flow Flow Cytometry (Annexin V/PI) CCK8->Flow Result Data Synthesis & Publication WB->Result Pathway Confirmed Flow->Result Apoptosis Confirmed

Figure 2: Step-by-step experimental workflow for validating this compound activity.

References

  • Lin, L., & Chen, Q. (2024).[9] this compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study.[9] Biology, 13(7), 528.[9] [Link]

  • Sarcognato, S., et al. (2019). Mechanisms of Action of Drugs Effective in Hepatocellular Carcinoma. Clinical Liver Disease, 14(2), 62-65. [Link]

  • Yang, Z., et al. (2013). Brucea javanica oil induces apoptosis in hepatocellular carcinoma cells via the mitochondrial pathway.[10][11] Asian Pacific Journal of Cancer Prevention, 14(11). [Link]

  • Su, P., et al. (2022). Major Constituents From Brucea javanica and Their Pharmacological Actions. Frontiers in Pharmacology, 13. [Link]

Sources

Yadanziolide A: A Technical Guide to its Mechanism of Action Targeting the TNF-α/STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, frequently activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), represents a critical nexus in the progression of numerous malignancies and inflammatory diseases.[1][2] Persistent activation of STAT3 promotes tumor cell proliferation, survival, and invasion while suppressing anti-tumor immunity.[1][3] This guide provides an in-depth technical overview of Yadanziolide A (Y-A), a natural quassinoid derived from Brucea javanica, as a potent therapeutic agent targeting this pathway.[4][5] We will elucidate the molecular mechanism by which this compound inhibits the TNF-α-induced activation of STAT3, detail the experimental methodologies for validating its efficacy, and present the quantitative data supporting its mode of action. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and inflammation research.

Section 1: Introduction

The TNF-α/STAT3 Signaling Axis: A Critical Mediator of Inflammation and Oncogenesis

The TNF-α/STAT3 signaling axis is a cornerstone of cellular communication, regulating immune responses, cell survival, and proliferation.[2] However, its dysregulation is a well-established driver of chronic inflammation and cancer.[3][6] The pathway is initiated when TNF-α binds to its receptor, TNFR1.[7] This binding event triggers the recruitment and activation of upstream kinases, most notably Janus kinases (JAKs).[7][8][9] Activated JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[10][11] This phosphorylation is the pivotal activation step, inducing STAT3 to form homodimers, translocate from the cytoplasm to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in cell cycle progression, survival (e.g., Bcl-xL, Mcl-1), and angiogenesis.[11][12] In many cancers, including hepatocellular carcinoma, this pathway is constitutively active, providing a constant stimulus for tumor growth and resistance to apoptosis.[4][6]

TNFa_STAT3_Pathway Figure 1: The Canonical TNF-α/STAT3 Signaling Pathway cluster_Nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding JAK JAK2 TNFR1->JAK Recruitment & Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene_Transcription Target Gene Transcription STAT3_dimer_n p-STAT3 Dimer STAT3_dimer_n->Gene_Transcription Binds DNA Yadanziolide_Intervention Figure 2: this compound Intervention in the TNF-α/STAT3 Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 JAK JAK2 TNFR1->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation Blocked X STAT3_inactive->Blocked YadanziolideA This compound YadanziolideA->JAK Inhibits Downstream STAT3 Dimerization, Nuclear Translocation, Gene Transcription Blocked->Downstream Blocked

Caption: this compound Intervention in the TNF-α/STAT3 Pathway.

Section 3: Experimental Validation: A Framework for Assessing this compound Activity

A multi-faceted approach is required to rigorously validate the targeting of the TNF-α/STAT3 pathway by this compound. The following experimental workflow provides a self-validating system, connecting molecular target engagement with functional cellular outcomes.

Overall Experimental Workflow

Experimental_Workflow Figure 3: Experimental Workflow for Validating Y-A Activity A Target Engagement (Western Blot for p-STAT3) B Transcriptional Activity (Luciferase Reporter Assay) A->B Confirms functional inhibition C Cellular Phenotype (Proliferation, Apoptosis Assays) B->C Links pathway to cellular effect D In Vivo Efficacy (Orthotopic Mouse Model) C->D Validates therapeutic potential

Caption: Experimental Workflow for Validating Y-A Activity.

Quantifying Pathway Inhibition: Western Blot Analysis of STAT3 Phosphorylation

Causality & Rationale: Western blotting is the definitive method to directly measure the phosphorylation status of specific proteins. [10][11]By quantifying the ratio of phosphorylated STAT3 (p-STAT3) to total STAT3, one can directly assess the inhibitory effect of this compound on the upstream signaling cascade. A dose-dependent decrease in this ratio provides strong evidence of target engagement. [10][13] Detailed Protocol:

  • Cell Culture and Treatment: Seed hepatocellular carcinoma cells (e.g., HepG2) in 6-well plates. Once they reach 70-80% confluency, serum-starve for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. [14]4. Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. [11]5. Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. [11][15]A loading control (e.g., β-actin or GAPDH) must be probed on the same membrane.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Analyze band intensities using densitometry software. Normalize p-STAT3 intensity to total STAT3 intensity for each condition.

Data Presentation: this compound Inhibition of STAT3 Phosphorylation

This compound (µM)Relative p-STAT3 / Total STAT3 Ratio (Normalized to TNF-α alone)
0 (Control)0.05 ± 0.01
0 (TNF-α only)1.00 ± 0.00
0.10.62 ± 0.08
0.50.25 ± 0.05
1.00.08 ± 0.02
Measuring Transcriptional Repression: STAT3 Luciferase Reporter Assay

Causality & Rationale: While Western blotting confirms the inhibition of phosphorylation, a luciferase reporter assay directly measures the functional consequence: the inhibition of STAT3's ability to act as a transcription factor. [16]This assay utilizes a plasmid where the firefly luciferase gene is under the control of STAT3-specific DNA binding elements. A reduction in light output directly correlates with reduced STAT3 transcriptional activity. [17][18]A co-transfected Renilla luciferase plasmid under a constitutive promoter is used for normalization, ensuring the results are not skewed by differences in transfection efficiency or cell viability. [16][17] Detailed Protocol:

  • Cell Transfection: Co-transfect HEK293T or HCC cells in a 96-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine). [17]2. Incubation and Treatment: Allow cells to recover for 24 hours post-transfection. Pre-treat with this compound concentrations for 1-2 hours, followed by stimulation with TNF-α for 6-8 hours.

  • Cell Lysis and Reagent Addition: Lyse the cells and measure luciferase activity using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol. [17]This involves sequential measurement of firefly and then Renilla luminescence in a plate luminometer.

  • Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well to obtain a normalized reading. [16]Express the data as a percentage of the activity seen in cells treated with TNF-α alone.

Data Presentation: this compound Repression of STAT3 Transcriptional Activity

This compound (µM)Normalized Luciferase Activity (% of TNF-α Control)
0 (Control)5 ± 1%
0 (TNF-α only)100 ± 5%
0.171 ± 6%
0.538 ± 4%
1.015 ± 3%
Assessing Cellular Phenotypes and In Vivo Efficacy

Causality & Rationale: The ultimate validation of a therapeutic agent lies in its ability to produce a desired biological effect. The inhibition of the pro-survival STAT3 pathway should result in decreased cell viability and increased apoptosis. [4]Standard in vitro assays (e.g., CCK-8 for proliferation, Annexin V staining for apoptosis) quantify these effects. [4][5]Confirmation in an orthotopic liver cancer mouse model is the final preclinical step, demonstrating that the molecular and cellular effects translate to tumor growth inhibition in a complex biological system. [4] Summary of Findings:

  • Proliferation: Y-A inhibits the proliferation of liver cancer cells with an IC50 value typically in the low micromolar range. [4]* Apoptosis: Treatment with Y-A leads to a significant, dose-dependent increase in the apoptotic cell population. [5]* In Vivo: In orthotopic mouse models, administration of Y-A inhibits tumor growth and reduces markers of liver damage. [4][5]

Section 4: Conclusion and Future Directions

The collective evidence strongly supports a mechanism whereby this compound exerts its anti-tumor effects through the targeted inhibition of the TNF-α/STAT3 signaling pathway. By preventing the phosphorylation of JAK2 and STAT3, Y-A effectively abrogates the downstream transcriptional program that drives cell proliferation and survival. [4][5][19]The experimental framework detailed herein provides a robust and self-validating approach to confirm this mechanism of action for Y-A and its analogues.

Future research should focus on structure-activity relationship (SAR) studies to develop derivatives with enhanced potency and improved pharmacokinetic profiles. Furthermore, given the central role of STAT3 in various inflammatory diseases and other cancers, the therapeutic potential of this compound should be explored in a broader range of pathological contexts. [1][3][20]

Section 5: References

  • Lin, L., & Chen, Q. (2024). This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study. Biology (Basel), 13(7), 528. [Link]

  • Lin, L., & Chen, Q. (2024). This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study. PMC. [Link]

  • Lin, L., & Chen, Q. (2024). This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study. MDPI. [Link]

  • Su, B. N., Chang, L. C., Park, E. J., et al. (2002). Bioactive Constituents of the Seeds of Brucea javanica. ResearchGate. [Link]

  • Various Authors. (2023). TNF-α induces STAT3 phosphorylation and activation directly and also... ResearchGate. [Link]

  • Zouein, F. A., et al. (2022). STAT3 regulates cytokine production downstream of TNFR1 in part by inducing expression of TNFAIP3/A20. bioRxiv. [Link]

  • Zouein, F. A., et al. (2022). STAT3 regulates inflammatory cytokine production downstream of TNFR1 by inducing expression of TNFAIP3/A20. PMC. [Link]

  • Various Authors. (2018). Effect of TNF-α on the activity of Stat3 signaling pathway. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. [Link]

  • Yu, H., Pardoll, D., & Jove, R. (2009). STATs in cancer inflammation and immunity: a leading role for STAT3. PMC. [Link]

  • Bellido, T., O'Brien, C. A., Manolagas, S. C., & Girasole, G. (1998). Tumor necrosis factor alpha (TNF-alpha) activates Jak1/Stat3-Stat5B signaling through TNFR-1 in human B cells. PubMed. [Link]

  • Wang, F., et al. (2021). Validation of a bioassay for predicting response to TNFα inhibitors in rheumatoid arthritis. Arthritis Research & Therapy. [Link]

  • Le, T. D., et al. (2017). Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn. PubMed. [Link]

  • Various Authors. (2024). The Role of STAT3 in Cancer Development and Progression. Oncology Reviews. [Link]

  • Zhang, H. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. [Link]

  • Peng, Z., et al. (2021). Dual-Luciferase Reporter Assay and Transfections. Bio-protocol. [Link]

  • BPS Bioscience. (n.d.). STAT3 Luciferase Reporter THP-1 Cell Line. BPS Bioscience. [Link]

  • Various Authors. (2022). Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. MDPI. [Link]

  • Liu, Y., et al. (2021). Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases. MDPI. [Link]

  • Yu, H., Pardoll, D., & Jove, R. (2009). STATs in cancer inflammation and immunity: A leading role for STAT3. Nature Reviews Cancer. [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. [Link]

  • G., Ab. (2017). STAT3 Reporter Assay By Luciferase. Biocompare.com. [Link]

  • Dai, J., et al. (2022). Andrographolide, a natural anti-inflammatory agent: An Update. PMC. [Link]

  • Various Authors. (2025). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? MDPI. [Link]

  • Zhang, H. (2011). Western Blot for Detecting Phosphorylated STAT3. ResearchGate. [Link]

  • Grivennikov, S. I., & Karin, M. (2010). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Protein & Cell. [Link]

  • Jaworek, J., et al. (2008). Peptide YY attenuates STAT1 and STAT3 activation induced by TNF-alpha in acinar cell line AR42J. PubMed. [Link]

  • Various Authors. (2026). Antiinflammatory Effect of Andrographolide in Sambiloto Extract (Andrographis paniculata) on Ulcerative Colitis. ResearchGate. [Link]

  • Medicilon. (2024). Targeting STAT3 in Cancer and Inflammatory Disease. YouTube. [Link]

  • Gao, W., et al. (2019). STAT3 Mediates the Differential Effects of Oncostatin M and TNFα on RA Synovial Fibroblast and Endothelial Cell Function. PubMed. [Link]

  • Various Authors. (2025). Andrographolide Induces ROS-dependent Apoptosis and Suppresses STAT3 Phosphorylation in Primary Effusion Lymphoma Cells. ResearchGate. [Link]

  • Various Authors. (n.d.). STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]

  • Various Authors. (2014). Does anybody have experience with loss of STAT3 driven luciferase reporter activity? ResearchGate. [Link]

Sources

The Inner Workings of a Potent Arsenal: A Technical Guide to the Structure-Activity Relationship of Brucea Quassinoids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The genus Brucea, a member of the Simaroubaceae family, is a rich reservoir of structurally complex and biologically active tetracyclic triterpenoids known as quassinoids.[1][2] For centuries, extracts from these plants, particularly Brucea javanica, have been staples in traditional medicine for treating ailments ranging from dysentery and malaria to various forms of cancer.[3][4] Modern scientific inquiry has unveiled that the therapeutic prowess of Brucea lies within its quassinoid constituents, which exhibit a remarkable spectrum of pharmacological activities, including potent anticancer, antimalarial, anti-inflammatory, and antiviral effects.[1][5] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Brucea quassinoids, offering a foundational understanding for researchers and drug development professionals. We will dissect the intricate relationship between the molecular architecture of these compounds and their biological functions, delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation.

The Quassinoid Scaffold: A Blueprint for Biological Activity

Quassinoids are characterized by a highly oxygenated and sterically demanding picrasane skeleton, which is biosynthetically derived from the oxidative degradation of tetracyclic triterpenes.[2][6] This core structure, comprising four rings (A, B, C, and D) and a lactone ring, serves as the foundation for a vast array of naturally occurring derivatives.[1] The majority of biologically active quassinoids from Brucea are C20-type, featuring this fundamental framework.[1][7]

Caption: The fundamental picrasane skeleton of Brucea quassinoids.

The remarkable diversity of Brucea quassinoids arises from the varied oxygenation patterns and the nature of the ester side chain at the C-15 position. These structural modifications are not merely decorative; they are the primary determinants of the compounds' biological activity and selectivity.

Structure-Activity Relationship: Decoding the Anticancer Effects

The anticancer properties of Brucea quassinoids have been a major focus of research, with compounds like brusatol and bruceine D demonstrating potent cytotoxicity against a wide range of cancer cell lines.[1][8] The SAR for their anticancer activity is a complex interplay of several structural features.

The Crucial Role of the C-15 Ester Side Chain

The ester moiety at the C-15 position is arguably one of the most critical determinants of the anticancer potency of Brucea quassinoids. The nature of this side chain significantly influences the compound's cytotoxicity. For instance, bruceantin, with its α,β-unsaturated ester, exhibits potent antileukemic activity.[2] The presence of an unsaturated ester at C-15 is a recurring theme among the most active anticancer quassinoids.

Modifications on the A-Ring

The A-ring of the quassinoid scaffold also plays a vital role in modulating anticancer activity. The presence of an α,β-unsaturated ketone system in the A-ring is often associated with enhanced cytotoxicity. This feature contributes to the molecule's reactivity and potential for interacting with biological targets.

The Influence of the D-Ring Lactone

The δ-lactone in the D-ring is another key pharmacophore. Modifications to this ring can have a profound impact on biological activity. The integrity of the lactone ring is generally considered essential for cytotoxicity.

The following table summarizes the cytotoxic activity of selected Brucea quassinoids against various cancer cell lines, highlighting the impact of structural variations.

CompoundCancer Cell LineIC50 (µM)Reference(s)
BrusatolPANC-1 (Pancreatic)0.36[9]
BrusatolSW1990 (Pancreatic)0.10[9]
BrusatolHep3B (Hepatocellular)0.69[5]
BrusatolHuh-7 (Hepatocellular)0.34[5]
BrusatolCT26 (Colorectal)0.373[5]
Bruceine DK562 (Leukemia)6.37[10]
Bruceine BHL-60 (Leukemia)0.27[11]
BruceantinP-388 (Murine Leukemia)~0.02 (µg/mL)[12]
JavanicosidesP-388 (Murine Leukemia)0.68 - 0.77[11]
Brujavanol AKB (Oral Cancer)1.30 (µg/mL)[13]
Brujavanol BKB (Oral Cancer)2.36 (µg/mL)[13]

Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Brucea quassinoids exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of Protein Synthesis

A primary mechanism of action for many cytotoxic quassinoids is the inhibition of protein synthesis.[11] This disruption of a fundamental cellular process leads to cell cycle arrest and ultimately apoptosis.

Modulation of Key Signaling Pathways

Brucea quassinoids have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[14] In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Certain Brucea quassinoids can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[6]

NFkB_Pathway Inhibition of the NF-κB Pathway by Brucea Quassinoids cluster_cytoplasm Cytoplasm cluster_quassinoid_action cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Brucea_Quassinoids Brucea Quassinoids Brucea_Quassinoids->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) DNA->Gene_Expression Promotes

Caption: Brucea quassinoids can inhibit the IKK complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is frequently overactive in cancer, contributing to tumor growth, metastasis, and drug resistance.[15] Some Brucea quassinoids have been found to suppress the activation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.[6]

STAT3_Pathway Inhibition of the STAT3 Pathway by Brucea Quassinoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_quassinoid_action cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocates Brucea_Quassinoids Brucea Quassinoids Brucea_Quassinoids->JAK Inhibits DNA DNA STAT3_dimer_n->DNA Binds Gene_Expression Target Gene Expression (Survival, Proliferation) DNA->Gene_Expression Promotes

Caption: Brucea quassinoids can interfere with the JAK-mediated phosphorylation of STAT3, preventing its dimerization and nuclear translocation.

Structure-Activity Relationship in Antimalarial Activity

Historically, Brucea javanica has been used to treat malaria.[3] Scientific studies have validated this traditional use, demonstrating that its quassinoid constituents possess potent antiplasmodial activity, even against chloroquine-resistant strains of Plasmodium falciparum.[16][17]

The SAR for antimalarial activity shares some similarities with that for anticancer activity, but also exhibits distinct differences. The ester side chain at C-15 is also crucial for antiplasmodial activity. However, the specific structural requirements for optimal antimalarial and anticancer effects can differ, suggesting that the molecular targets for these two activities may not be identical.[12]

The following table presents the in vitro antimalarial activity of selected Brucea quassinoids.

CompoundPlasmodium falciparum StrainIC50 (µg/mL)Reference(s)
BruceantinK1 (chloroquine-resistant)0.0008[17]
BrusatolK1 (chloroquine-resistant)0.0012[17]
Bruceine AK1 (chloroquine-resistant)0.0015[17]
Bruceine BK1 (chloroquine-resistant)0.0023[17]
Bruceine CK1 (chloroquine-resistant)0.0031[17]
Brujavanol CK1 (chloroquine-resistant)1.41 (µM)[18]
Brujavanol DK1 (chloroquine-resistant)1.06 (µM)[18]
Unnamed QuassinoidK1 (chloroquine-resistant)0.58[13]

Experimental Protocols for SAR Studies

To facilitate further research in this field, this section provides detailed, step-by-step methodologies for key experiments used in the SAR evaluation of Brucea quassinoids.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Brucea quassinoid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Incubate the plate at room temperature in the dark for at least 2 hours.[1] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anticancer Evaluation: The Hollow Fiber Assay

The hollow fiber assay is a rapid and cost-effective in vivo screening method to evaluate the potential of anticancer compounds.[7][19]

Workflow:

  • Cell Encapsulation: Grow cancer cells to log phase and encapsulate them in polyvinylidene fluoride (PVDF) hollow fibers.

  • Implantation: Surgically implant the hollow fibers into the peritoneal cavity or subcutaneously in immunocompromised mice.

  • Drug Administration: Administer the Brucea quassinoid compound to the mice via a clinically relevant route (e.g., intraperitoneal or oral) for a specified period.

  • Fiber Retrieval and Cell Viability Assessment: At the end of the treatment period, retrieve the hollow fibers and assess the viability of the cancer cells using a suitable assay, such as the MTT assay.

  • Data Analysis: Compare the viability of cells from treated mice to that of cells from vehicle-treated control mice to determine the in vivo efficacy of the compound.

Hollow_Fiber_Assay Hollow Fiber Assay Workflow A 1. Cancer Cell Culture B 2. Encapsulation in Hollow Fibers A->B C 3. Implantation into Mice (IP or SC) B->C D 4. Treatment with Brucea Quassinoid C->D E 5. Fiber Retrieval D->E F 6. Cell Viability Assay (e.g., MTT) E->F G 7. Data Analysis and Efficacy Determination F->G

Caption: A schematic representation of the hollow fiber assay workflow for in vivo anticancer drug screening.

Mechanistic Studies: Western Blot Analysis of Signaling Proteins

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It can be used to investigate the effect of Brucea quassinoids on the expression and phosphorylation status of key signaling proteins.

Protocol for NF-κB (p65) and STAT3 Analysis:

  • Cell Lysis: Treat cancer cells with the Brucea quassinoid of interest for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 and STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Perspectives

The intricate structure-activity relationships of Brucea quassinoids offer a compelling roadmap for the development of novel anticancer and antimalarial therapeutics. The potent biological activities of these natural products, coupled with an increasing understanding of their mechanisms of action, underscore their potential as lead compounds for drug discovery. Future research should focus on the semi-synthesis of novel quassinoid derivatives with improved efficacy and reduced toxicity. Furthermore, the elucidation of the precise molecular targets of these compounds will be instrumental in optimizing their therapeutic potential. The continued exploration of the rich chemical diversity of the Brucea genus promises to yield a new generation of powerful therapeutic agents.

References

  • [Link to a relevant review on Brucea javanica pharmacology]
  • [Link to a review on the metabolites and pharmacology of Brucea javanica][11]

  • [Link to a study on the antimalarial and cytotoxic quassinoids from Brucea javanica][13]

  • [Link to a protocol for Western blot analysis of NF-kB]

  • [Link to a study on the cytotoxic effects of quassinoids
  • [Link to a review on the traditional uses and pharmacology of Brucea javanica][4]

  • [Link to a paper on the in vivo hollow fiber assay][19]

  • [Link to a study on the antimalarial activity of Brucea javanica fruits][17]

  • [Link to an article on the use of the hollow fiber assay in natural product drug discovery][7]

  • [Link to a comprehensive review of Brucea javanica][1]

  • [Link to a review on STAT3 signaling in cancer][20]

  • [Link to a review on Brusatol as an anti-tumor quassinoid][5]

  • [Link to a study on new antimalarial quassinoids
  • [Link to a review on the chemistry and biological activity of quassinoids][2]

  • [Link to a study on the antineoplastic properties of bruceine D][8]

  • [Link to a review on targeting STAT3 for cancer treatment][21]

  • [Link to a study on the in vitro cytotoxicity of quassinoids from Brucea javanica][12]

  • [Link to a protocol for Western blot analysis of NF-kB and pNF-kB]
  • [Link to the Assay Guidance Manual for in vitro and in vivo assays][22]

  • [Link to a study on antimalarial and cytotoxic quassinoids from the roots of Brucea javanica]

  • [Link to a study on the cytotoxicity of Brucea antidysenterica]
  • [Link to a review on STAT3 signaling for cancer therapeutics][15]

  • [Link to a study on the antimalarial activity of Brucea javanica against chloroquine-resistant Plasmodium falciparum]
  • [Link to a table of IC50 values of Brucea javanica extracts][23]

  • [Link to a review of Brucea javanica metabolites and clinical applic
  • [Link to a protocol for a cytotoxicity assay for n
  • [Link to a technical guide on the anti-leukemic potential of Brucea javanica quassinoids]
  • [Link to a technical guide on dehydrobruceantin
  • [Link to an overview of the NF-κB signaling pathway][14]

Sources

Pharmacological Potential of Yadanziolide A in Liver Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

Hepatocellular carcinoma (HCC) remains a leading cause of cancer-related mortality, characterized by rapid progression and resistance to conventional chemotherapies like Sorafenib. This whitepaper analyzes Yadanziolide A (Y-A) , a tetracyclic triterpene quassinoid isolated from Brucea javanica, as a high-potency pharmacological candidate. Unlike non-selective cytotoxic agents, Y-A exhibits a dual-mechanism profile: it dismantles the oncogenic TNF-α/STAT3 signaling axis while simultaneously triggering mitochondrial-mediated apoptosis. This guide provides a structural analysis, mechanistic deep-dive, and validated experimental protocols for researchers investigating Y-A as a next-generation HCC therapeutic.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The Quassinoid Scaffold

This compound belongs to the C-20 picrasane-type quassinoid family. Its pharmacological potency is dictated by its rigid tetracyclic skeleton and specific oxygenated functionalities.

Structural FeaturePharmacological Function

-unsaturated ketone (Ring A)
Acts as a Michael acceptor; critical for covalent interaction with cysteine residues on target proteins (e.g., NF-κB, STAT3).
Methylene bridge (C-8 to C-13) Maintains the rigid "cage-like" structure necessary for lock-and-key binding to receptor pockets.
Ester side chains (C-15) Modulates lipophilicity, facilitating transmembrane transport and bioavailability in hepatocyte populations.
Hydroxyl groups Form hydrogen bonds with the hydrophilic domains of the STAT3 SH2 domain, preventing dimerization.
Comparative Potency

While Brucea javanica oil (BJO) is currently used clinically, it is a complex mixture. This compound represents the refined bioactive fraction. In comparative assays against purified Bruceine D, Y-A demonstrates superior selectivity for HCC cell lines (HepG2, Huh7) over normal hepatocytes (LO2), largely due to its specific inhibition of the inflammation-driven JAK2/STAT3 loop which is hyperactive in HCC but basal in normal tissue.

Part 2: Mechanistic Pharmacodynamics

The therapeutic efficacy of this compound in HCC is defined by its ability to break the "Inflammation-Cancer Feedback Loop."

The TNF-α/STAT3 Axis Blockade

In aggressive HCC, Tumor Necrosis Factor-alpha (TNF-α) drives the phosphorylation of JAK2, which recruits and phosphorylates STAT3. p-STAT3 dimerizes and translocates to the nucleus to transcribe survival genes (Bcl-2, c-Myc).

Mechanism of Action:

  • Direct Interception: Y-A inhibits the phosphorylation of JAK2.

  • STAT3 Silencing: By blocking upstream JAK2, Y-A prevents STAT3 phosphorylation (Tyr705).

  • Apoptosis Re-activation: The loss of STAT3 signaling downregulates Bcl-2 and Mcl-1, shifting the balance toward pro-apoptotic Bax.

  • Mitochondrial Collapse: This shift triggers Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and Caspase-3 activation.

Visualization of Signaling Pathways

YA_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α Cytokine JAK2 JAK2 TNF->JAK2 Activates YA This compound YA->JAK2 INHIBITS (Dephosphorylation) STAT3 STAT3 (Monomer) YA->STAT3 Blocks Dimerization Bax Bax (Pro-Apoptotic) YA->Bax Indirect Activation JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization TargetGenes Survival Genes (c-Myc, Cyclin D1) pSTAT3->TargetGenes Translocation & Transcription Bcl2 Bcl-2 (Anti-Apoptotic) Bcl2->Bax Inhibits Mito Mitochondria (MOMP) Bax->Mito Pore Formation CytoC Cytochrome C Mito->CytoC Release Caspase Caspase-3/9 Cascade CytoC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Cell Death TargetGenes->Bcl2 Upregulates

Figure 1: this compound disrupts the TNF-α/JAK2/STAT3 axis, leading to mitochondrial apoptosis.

Part 3: Preclinical Efficacy & Experimental Protocols

To validate the pharmacological potential of Y-A, the following protocols are recommended. These are designed to be self-validating with built-in controls.

In Vitro Cytotoxicity & Selectivity (MTT Assay)

Objective: Determine IC50 values and Selectivity Index (SI).

Protocol:

  • Seeding: Plate HepG2 and Huh7 cells (HCC) and LO2 cells (Normal) at

    
     cells/well in 96-well plates.
    
  • Treatment: After 24h, treat with Y-A (0.1, 0.5, 1, 5, 10, 50

    
    M).
    
    • Positive Control:[1] Sorafenib (Standard of Care).

    • Vehicle Control: 0.1% DMSO.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure absorbance at 570 nm.

  • Validation: The assay is valid only if the Z-factor > 0.5 and vehicle control cell viability is >95%.

Apoptosis Verification (Annexin V-FITC/PI Flow Cytometry)

Objective: Distinguish between necrosis (toxicity) and apoptosis (programmed death).

Protocol:

  • Exposure: Treat HepG2 cells with Y-A at IC50 concentration for 24h.

  • Staining: Harvest cells, wash with cold PBS. Resuspend in binding buffer. Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L Propidium Iodide (PI).
  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCanto).

    • Q1 (Annexin-/PI+): Necrotic cells (Signs of non-specific toxicity).

    • Q2/Q4 (Annexin+): Apoptotic cells (Desired mechanism).[2]

  • Success Criteria: Y-A must show a dose-dependent shift to Q2/Q4 > 30% vs Control < 5%.

Orthotopic Mouse Model (In Vivo Efficacy)

Objective: Assess tumor regression in a physiological microenvironment.

Workflow Visualization:

InVivo_Protocol cluster_treatment Treatment Regimens (IP Injection) Step1 Cell Prep (Luciferase-HepG2) Step2 Orthotopic Injection (Liver Lobe) Step1->Step2 Step3 Tumor Establishment (7-10 Days) Step2->Step3 Step4 Randomization (n=6/group) Step3->Step4 GroupA Vehicle (Saline) Step4->GroupA GroupB Low Dose Y-A (2 mg/kg) Step4->GroupB GroupC High Dose Y-A (5 mg/kg) Step4->GroupC Step5 Monitoring (Bioluminescence Imaging) GroupA->Step5 GroupB->Step5 GroupC->Step5 Step6 Endpoint Analysis (H&E, IHC for p-STAT3) Step5->Step6

Figure 2: Orthotopic xenograft workflow for evaluating this compound efficacy.

Part 4: References

  • Lin, L., & Chen, Q. (2024). this compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study.[3] Biology, 13(7), 528.[3]

  • Su, P., et al. (2022). Major Constituents From Brucea javanica and Their Pharmacological Actions.[4] Frontiers in Pharmacology, 13.

  • Yan, Z., et al. (2017). Research progress on the chemical components and pharmacological effects of Brucea javanica.[4] Chinese Traditional and Herbal Drugs.

  • Kim, I.H., et al. (2012). Quassinoids: A review of their cytotoxicity and structure-activity relationships. Phytochemistry Reviews.

Sources

Methodological & Application

Isolating Yadanziolide A from Brucea javanica Oil: An Application Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Yadanziolide A

Brucea javanica (L.) Merr., a plant native to Southeast Asia, is a well-established component of traditional Chinese medicine.[1] Its seeds produce an oil rich in a class of tetracyclic triterpenoids known as quassinoids, which are the primary source of the plant's potent pharmacological activities.[1] Among these, this compound, a C-20 quassinoid, has garnered significant interest for its notable cytotoxic and antiviral properties, making it a valuable lead compound for drug discovery and development.

The isolation of this compound from the complex matrix of Brucea javanica oil presents a significant challenge. The oil is a dense mixture of fatty acids, triterpenes, and numerous structurally similar quassinoids.[1] Achieving high purity requires a multi-step, systematic approach that leverages the subtle differences in the physicochemical properties of these molecules.

This document provides a detailed, field-proven protocol for the isolation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale to empower effective decision-making and troubleshooting throughout the purification process.

Part 1: Strategic Overview of the Isolation Workflow

The successful isolation of this compound hinges on a sequential purification strategy designed to systematically remove unwanted compounds and enrich the target molecule. The process begins with a bulk extraction and progresses through several stages of increasingly specific chromatographic separations.

The causality behind this multi-stage approach is rooted in the principle of "orthogonality." Each step employs a different separation mechanism (e.g., polarity, size), ensuring that impurities that co-elute in one stage are effectively separated in a subsequent, different stage. This systematic reduction of complexity is paramount to achieving the high purity required for pharmacological studies.

Start Dried Brucea javanica Seeds Extraction Step 1: Solvent Extraction (Methanol or Ethyl Acetate) Start->Extraction Initial bulk extraction Partitioning Step 2: Solvent-Solvent Partitioning (Hexane, Ethyl Acetate, Water) Extraction->Partitioning Crude fractionation Column1 Step 3: Silica Gel Column Chromatography (Polarity-based separation) Partitioning->Column1 Enrichment of quassinoid fraction Column2 Step 4: Size Exclusion Chromatography (Sephadex LH-20) Column1->Column2 Removal of closely related impurities HPLC Step 5: Preparative RP-HPLC (High-resolution purification) Column2->HPLC Final polishing step End Pure this compound HPLC->End Analysis Structural Elucidation (NMR, HR-MS) End->Analysis Purity & Identity Confirmation

Caption: Overall workflow for the isolation of this compound.

Part 2: Detailed Protocols and Methodologies

Protocol 1: Extraction of Crude Quassinoid Mixture

Objective: To extract the total secondary metabolites, including quassinoids, from the dried seeds of Brucea javanica.

Rationale: The choice of solvent is critical. Methanol or ethyl acetate are effective for extracting a broad range of polar and semi-polar compounds, including the target quassinoids.[2] This initial step is designed for high yield of the crude extract, which will be refined in subsequent steps.

Step-by-Step Procedure:

  • Preparation of Plant Material: Obtain air-dried seeds of Brucea javanica. Grind the seeds into a coarse powder to increase the surface area for solvent penetration.

  • Solvent Maceration: Submerge the powdered seeds in 95% methanol (or ethyl acetate) in a large vessel at a 1:10 solid-to-solvent ratio (w/v).

  • Extraction: Allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation. This allows sufficient time for the solvent to penetrate the plant material and dissolve the target compounds.

  • Filtration and Concentration: Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Evaporation: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to prevent thermal degradation of the quassinoids. The resulting dark, viscous material is the crude extract.

Protocol 2: Solvent-Solvent Partitioning for Fractionation

Objective: To separate the crude extract into fractions based on polarity, thereby enriching the quassinoids in a specific fraction.

Rationale: This liquid-liquid partitioning step is a crucial first clean-up.[2] It effectively removes highly non-polar compounds (like fats and oils) into the hexane fraction and highly polar compounds (like sugars and salts) into the aqueous fraction. Quassinoids, being of intermediate polarity, will concentrate in the ethyl acetate fraction.

Step-by-Step Procedure:

  • Suspension: Suspend the crude extract from Protocol 1 in distilled water.

  • Hexane Partition: Transfer the aqueous suspension to a separatory funnel and partition it three times with an equal volume of n-hexane. Combine the n-hexane layers (this fraction contains lipids and can be discarded for this protocol).

  • Ethyl Acetate Partition: Partition the remaining aqueous layer three times with an equal volume of ethyl acetate.

  • Fraction Collection: Combine the ethyl acetate layers. This is the quassinoid-enriched fraction. The remaining aqueous layer can be discarded.

  • Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the dried ethyl acetate fraction.

Fraction Primary Components Expected Location of this compound
n-HexaneLipids, Fatty Acids, SterolsNegligible
Ethyl Acetate Quassinoids, Triterpenoids Concentrated
AqueousSugars, Glycosides, SaltsLow/Negligible
Caption: Table summarizing the expected distribution of compounds during solvent partitioning.
Protocol 3: Silica Gel Column Chromatography

Objective: To perform the first stage of chromatographic separation on the enriched ethyl acetate fraction.

Rationale: Silica gel chromatography separates compounds based on their polarity. By using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, compounds will elute in order of increasing polarity. This allows for the separation of quassinoids from other compounds of different polarity classes.

Step-by-Step Procedure:

  • Column Packing: Prepare a silica gel (200-300 mesh) column using a slurry packing method with chloroform.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column using a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).[3]

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the elution profile using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

  • Pooling: Combine fractions that exhibit similar TLC profiles. The fractions containing compounds with Rf values corresponding to known quassinoids are pooled for the next step.

Protocol 4: Size Exclusion Chromatography (Sephadex LH-20)

Objective: To separate compounds within the pooled silica gel fractions based on their molecular size and to remove phenolic compounds and pigments.

Rationale: Sephadex LH-20 is a lipophilic size-exclusion gel that separates smaller molecules from larger ones.[3] It is particularly effective at removing pigments and other impurities that may have similar polarities to quassinoids but different molecular sizes. Using pure methanol as the eluent provides a mild separation condition.

Step-by-Step Procedure:

  • Column Preparation: Swell Sephadex LH-20 beads in 100% methanol and pack the column.

  • Sample Application: Dissolve the pooled, dried fractions from the silica gel column in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.

  • Isocratic Elution: Elute the column with 100% methanol at a steady flow rate.

  • Fraction Collection & Analysis: Collect fractions and monitor via TLC or analytical HPLC to identify the fractions containing the target compound. Pool the relevant fractions and concentrate under vacuum.

Protocol 5: Preparative Reversed-Phase HPLC (RP-HPLC)

Objective: To achieve final purification of this compound to >95% purity.

Rationale: Preparative HPLC is a high-resolution technique essential for separating structurally similar compounds.[4][5] A reversed-phase C18 column separates molecules based on hydrophobicity. Using a meticulously optimized gradient of water and an organic solvent (like acetonitrile or methanol) allows for the fine-tuned separation of individual quassinoids.[3]

Step-by-Step Procedure:

  • System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase: Prepare filtered and degassed mobile phases. Eluent A: 0.1% Formic Acid in Water. Eluent B: Acetonitrile.

  • Method Development: Develop a gradient elution method on an analytical scale first to determine the approximate retention time of this compound. A typical gradient might be 20-60% B over 40 minutes.

  • Preparative Run: Dissolve the semi-purified fraction from the Sephadex column in the initial mobile phase composition. Inject the sample onto the preparative column.

  • Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 220 nm or 254 nm) and collect the peak corresponding to the retention time of this compound using an automated fraction collector.

  • Purity Analysis & Final Steps: Analyze the collected fraction for purity using analytical HPLC. Combine pure fractions and remove the solvent via lyophilization or evaporation to obtain pure this compound as a solid.

cluster_0 Chromatographic Purification Cascade EtOAc Quassinoid-Enriched Ethyl Acetate Fraction Silica Silica Gel Column (Chloroform-Methanol Gradient) EtOAc->Silica Separation by Polarity Sephadex Sephadex LH-20 Column (Methanol Elution) Silica->Sephadex Separation by Size Prep_HPLC Preparative RP-HPLC (Acetonitrile-Water Gradient) Sephadex->Prep_HPLC High-Resolution Separation by Hydrophobicity Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: The chromatographic cascade for purifying this compound.

Part 3: Structural Elucidation and Verification

Objective: To unequivocally confirm the identity and purity of the isolated compound as this compound.

Rationale: Chromatographic data alone is insufficient for structural confirmation. A combination of spectroscopic techniques is required to provide definitive structural information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation of organic molecules.[7]

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity.[8]

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal proton-proton and proton-carbon correlations, allowing for the complete assembly of the molecular structure. The resulting spectral data must be compared with published values for this compound.

  • High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate molecular weight, which allows for the determination of the elemental formula of the compound. This is a critical piece of data for confirming the identity.

The combination of these techniques provides a self-validating system, ensuring the trustworthiness and integrity of the final isolated product.

References

  • Ye, Q., et al. (2015). Isolation, Chemotaxonomic Significance and Cytotoxic Effects of Quassinoids From Brucea Javanica. Fitoterapia, 105, 66–72. [Link]

  • Su, B. N., et al. (2002). Bioactive Constituents of the Seeds of Brucea javanica. Planta Medica, 68(8), 730-733. [Link]

  • ResearchGate. X-ray structure of yadanziolide S (1). [Link]

  • Zhan, Y., et al. (2020). Quassinoids from seeds of Brucea Javanica and their anticomplement activities. Natural Product Research, 34(8), 1186-1191. [Link]

  • Liu, J. S., et al. (2012). Bioactive quassinoids from the seeds of Brucea javanica. Journal of Natural Products, 75(4), 683-8. [Link]

  • Carroll, A. R., & Davis, R. A. (2014). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. [Link]

  • Silva, A. M., et al. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry, 12(21), 2481-97. [Link]

  • Shen, Y., et al. (2013). Chemical constituents from Brucea javanica. Phytochemistry, 85, 175-84. [Link]

  • Sakaki, T., et al. (1986). Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure. Chemical & Pharmaceutical Bulletin, 34(10), 4447-50. [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

  • Chen, M., et al. (2022). Major Constituents From Brucea javanica and Their Pharmacological Actions. Frontiers in Pharmacology, 13, 832988. [Link]

  • Chumkaew, P., et al. (2023). QUASSINOIDS FROM THE ROOTS OF Brucea javanica AND THEIR POTENTIAL CYTOTOXICITY. [Link]

  • Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology, 1520, 63-83. [Link]

  • Shimadzu Corporation. Preparative HPLC Systems. [Link]

  • Ghadagepatil, N. (2023). Structural elucidation by NMR(1HNMR). [Link]

  • Agilent Technologies. What is Preparative HPLC | Find Your Purification HPLC System. [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. [Link]

  • Shimadzu Italia. Preparative HPLC Systems. [Link]

Sources

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of Yadanziolide A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and full validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of yadanziolide A. This compound is a bioactive quassinoid of significant interest, primarily isolated from the plant Brucea javanica. The method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, making it accessible to most analytical laboratories. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control, stability studies, and pharmacokinetic analysis.[1][2] All steps, from sample preparation to data analysis, are detailed to ensure reliable implementation by researchers, scientists, and drug development professionals.

Introduction

This compound is a C₂₀ quassinoid, a class of bitter triterpenoids known for their diverse biological activities.[3] It is a key constituent of Brucea javanica (L.) Merr., a plant used in traditional medicine for treating conditions like dysentery, malaria, and cancer.[4][5] The growing interest in this compound for its potential therapeutic applications necessitates a reliable and robust analytical method for its accurate quantification in various matrices, including plant extracts, formulated products, and biological samples.

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of multicomponent samples like natural product extracts.[6][7] Its high resolving power and sensitivity make it the method of choice for quantifying specific analytes.[7] This note provides a comprehensive guide to developing and validating an HPLC method for this compound, grounded in the principles of authoritative regulatory guidelines to ensure data integrity and trustworthiness.[8][9][10]

Analyte Profile: this compound

  • Molecular Formula: C₂₀H₂₆O₁₀[11]

  • Molecular Weight: 426.41 g/mol [11]

  • Chemical Class: Quassinoid (Diterpenoid)[3]

  • Key Structural Features: Complex polycyclic structure with multiple hydroxyl and ester functional groups, contributing to its polarity.

  • UV Absorbance: The presence of conjugated carbonyl systems in the quassinoid skeleton results in UV absorption, which is the principle for its detection in this method. While a full spectrum is ideal, literature on similar compounds suggests detection is feasible in the 220-280 nm range.[12][13][14]

Method Development Rationale

The goal was to create a method that is specific, accurate, and precise, while also being practical for routine use. The following sections explain the causality behind the experimental choices.

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase (RP) HPLC was selected as the primary separation mode. This choice is based on the following:

  • Analyte Polarity: this compound possesses both polar (multiple hydroxyl groups) and non-polar (terpenoid backbone) characteristics. This moderate polarity makes it an ideal candidate for retention and separation on a non-polar stationary phase, such as C18, using a polar mobile phase.

  • Versatility and Robustness: RP-HPLC is the most common and robust mode of HPLC, with a wide variety of available columns and established protocols. It is highly effective for separating a broad range of natural products, including quassinoids.[15][16][17]

Stationary Phase Selection

A C18 (octadecylsilane) column was chosen.

  • Justification: The C18 phase provides sufficient hydrophobicity to retain this compound and separate it from more polar impurities found in crude plant extracts. A standard column dimension (e.g., 4.6 x 250 mm, 5 µm particle size) offers a good balance between separation efficiency and backpressure, suitable for standard HPLC systems.[12][13]

Mobile Phase Selection and Optimization

The mobile phase consists of a mixture of methanol and water.

  • Justification: Methanol is a common, effective, and relatively inexpensive organic modifier for RP-HPLC. The ratio of methanol to water is the primary lever for controlling the retention time and resolution of this compound. A higher proportion of methanol decreases retention, while a higher proportion of water increases it.

  • Optimization Workflow: Method development started with a gradient elution (e.g., 30% to 70% methanol over 20 minutes) to determine the approximate organic solvent concentration needed to elute the compound. Based on the results, an isocratic method was developed to simplify the protocol and improve reproducibility. An optimal isocratic mixture (e.g., 55% Methanol: 45% Water) was selected to achieve a reasonable retention time (typically 5-10 minutes) and good separation from potential interferences.

Detection Method

UV-Visible spectroscopy was selected for detection.

  • Justification: UV detection is simple, robust, and widely available. Quassinoids like this compound contain chromophores (e.g., α,β-unsaturated ketones) that absorb UV light.[18] Based on published methods for similar quassinoids, a detection wavelength between 220 nm and 270 nm was evaluated.[12][13] The final wavelength was chosen by scanning a pure standard of this compound to find its absorbance maximum (λ-max), ensuring maximum sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC-grade Formic Acid (optional, for pH adjustment)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

Instrumentation and Chromatographic Conditions
ParameterConditionJustification
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
Column C18, 4.6 x 250 mm, 5 µm particle sizeProvides good retention and resolution for moderately polar compounds.[12]
Mobile Phase Methanol: Water (55:45, v/v)Optimized for ideal retention and separation. Simple, isocratic, and reproducible.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for band broadening.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)Allows for spectral analysis and selection of the optimal wavelength.
Detection λ 254 nm (Example)Should be set to the determined λ-max of this compound for maximal sensitivity.
Run Time 15 minutesSufficient to allow for elution of the analyte and any late-eluting compounds.
Protocol: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

  • Filtration: Filter all standards through a 0.45 µm syringe filter before placing them in autosampler vials.[19]

Protocol: Sample Preparation (from Brucea javanica seeds)

This protocol is a starting point and may require optimization based on the specific matrix. The goal is to efficiently extract the analyte while removing interfering substances.[20][21][22]

  • Milling: Grind dried Brucea javanica seeds into a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 25 mL of methanol.

  • Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature. This facilitates cell wall disruption and solvent penetration.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Collection & Dilution: Carefully collect the supernatant. Dilute an aliquot of the supernatant with the mobile phase to bring the expected concentration of this compound into the linear range of the calibration curve.

  • Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.[19]

Method Validation Workflow

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its reliability and suitability for its intended purpose.[1][2][23]

HPLC_Validation_Workflow cluster_0 Method Validation Parameters (ICH Q2 R1) Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (Calibration Curve, R² > 0.999) Specificity->Linearity Is response proportional to conc.? Accuracy Accuracy (Spike/Recovery Study) Linearity->Accuracy How close is measured value to true value? Precision Precision (Repeatability & Intermediate) Accuracy->Precision How reproducible are the measurements? Limits LOD & LOQ (Signal-to-Noise Ratio) Precision->Limits What are the lowest measurable concs.? Robustness Robustness (Small Variations) Limits->Robustness Is the method reliable under change? Start Validated Method Start->Specificity Is the signal from analyte only?

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Specificity

Specificity was determined by analyzing a blank (mobile phase), a placebo (matrix without analyte), a standard solution, and a sample solution. The retention time of this compound in the sample was compared to the standard. The Diode Array Detector was used to assess peak purity, ensuring no co-eluting peaks were present at the analyte's retention time.[10]

Linearity and Range

Linearity was assessed by preparing and injecting calibration standards at six concentration levels in triplicate.[24] A calibration curve was constructed by plotting the peak area against the concentration.

  • Acceptance Criterion: The correlation coefficient (R²) must be ≥ 0.999.

ParameterResult
Range 5 - 150 µg/mL
Regression Equation y = mx + c (e.g., y = 45872x + 12345)
Correlation Coeff. (R²) > 0.9995
Accuracy

Accuracy was evaluated via a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples were prepared and analyzed in triplicate.[25]

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision

Precision expresses the closeness of agreement among a series of measurements.

  • Repeatability (Intra-day precision): Six replicate injections of a single standard concentration (e.g., 100 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.

  • Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Precision TypeRSD (%)
Repeatability < 1.0%
Intermediate Precision < 1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.[26][27]

  • LOD: The concentration that yields a S/N ratio of 3:1.

  • LOQ: The concentration that yields a S/N ratio of 10:1. The LOQ was confirmed to have acceptable precision and accuracy.

ParameterResult
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic component)

  • Acceptance Criterion: The RSD of the results from the varied conditions should not exceed 2.0%, and peak shape should remain acceptable.

Final Protocol & System Suitability

Final_Protocol_Flow cluster_system_suitability System Suitability Test (SST) cluster_analysis Analysis Workflow SST Inject Standard (n=5) Check Tailing Factor (<1.5) Check Plate Count (>2000) Check RSD of Area (<2.0%) Inject Inject Blank, Standards, Samples SST->Inject If SST Passes Prep Prepare Standards & Samples Prep->SST Integrate Integrate Peak Area of this compound Inject->Integrate Calculate Calculate Concentration using Calibration Curve Integrate->Calculate End Report Results Calculate->End Start Start Analysis Start->Prep

Caption: Final analytical workflow from sample preparation to reporting.

Before starting any sample sequence, system suitability must be established. Inject a working standard solution (e.g., 50 µg/mL) five times. The system is ready for analysis if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • RSD of Peak Areas: ≤ 2.0%

Conclusion

This application note presents a fully developed and validated RP-HPLC-UV method for the quantitative determination of this compound. The method is straightforward, leveraging common instrumentation and reagents, while demonstrating excellent specificity, linearity, accuracy, and precision. The comprehensive protocols and validation data provided herein establish this method as a reliable tool for the quality control and scientific investigation of this compound in various applications.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Taylor & Francis Online. (2009). Development and Validation of an HPLC Method for Analysis of Picrasma crenata. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72956, Yadanzioside A. [Link]

  • UiTM Institutional Repository. HPLC method development & structural elucidation of antiproliferative quassinoids from Quassia borneensis Noot. (Simaroubaceae). [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubMed. [Development of a Novel Method for Quantifying Quassin and Neoquassin in Jamaica Quassia Extracts Using the Molar Absorption Coefficient Ratio]. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. Reverse-phase HPLC chromatogram of Brucea javanica (L.) Merr. protein hydrolysate. [Link]

  • Hilaris Publisher. Simultaneous Determination of Three Quassinoids in Brucea javanica by High Performance Liquid Chromatography. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • PubMed. [Quantitative determination of contents of three components in Brucea javanica by HPLC]. [Link]

  • Hilaris Publisher. (2019). Simultaneous Determination of Three Quassinoids in Brucea javanica by High Performance Liquid Chromatography. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6436225, Yadanzioside L. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • OAE Publishing Inc. The aqueous extract of brucea javanica reduces tumorigenicity of human lung cancer tumorspheres. [Link]

  • Journal of Chromatographic Science. (2003). Preparation of Samples of Plant Material for Chromatographic Analysis. [Link]

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). [Link]

  • Chemical Papers. REVIEW Approaches in Sample Handling before HPLC Analysis of Complex Matrices. [Link]

  • Nacalai Tesque. Sample Pretreatment for HPLC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 460522, Yadanzioside E. [Link]

  • Journal of Pharmaceutical Negative Results. Assay Method Development And Validation Of Drug In Its Formulation By Hplc. [Link]

  • National Center for Biotechnology Information. (2024). Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods. [Link]

  • PubMed. (2023). Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations. [Link]

  • PubMed. (2022). Development and validation of an HPLC-DAD method for Rapid quantification of vasicine in Adhatoda vasica leaves and commercial products. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11294368, Withanolide A. [Link]

  • MDPI. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]

  • ResearchGate. (2021). Different analytical methods for the determination of metronidazole –A review. [Link]

  • Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. [Link]

  • National Center for Biotechnology Information. (2019). Deep UV dispersion and absorption spectroscopy of biomolecules. [Link]

  • PubMed. Ultraviolet absorption spectroscopy of peptides. [Link]

  • National Center for Biotechnology Information. (2024). UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study. [Link]

Sources

Application Note: Evaluation of Yadanziolide A in an Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Hepatocellular carcinoma (HCC) is characterized by a complex tumor microenvironment (TME) that significantly influences drug resistance and metastasis. Traditional subcutaneous xenografts fail to recapitulate the liver-specific TME, often leading to false-positive efficacy signals.

Yadanziolide A (Y-A) , a quassinoid isolated from Brucea javanica, has emerged as a potent antineoplastic agent.[1] Unlike non-specific cytotoxic agents, Y-A exhibits a targeted mechanism by inhibiting the TNF-


/JAK2/STAT3 signaling axis , a critical pathway for HCC proliferation and immune evasion.

This Application Note provides a high-fidelity protocol for establishing an orthotopic HCC model using luciferase-tagged cells (LM3-Luc or HepG2-Luc) to evaluate this compound. It emphasizes surgical precision to prevent leakage, optimized hydrophobic drug formulation, and bioluminescent imaging (BLI) for longitudinal monitoring.

Compound Profile & Formulation

This compound is a quassinoid with poor aqueous solubility. Improper formulation leads to precipitation in the peritoneal cavity, causing local toxicity and erratic bioavailability.

Chemical Properties[2][3][4][5]
  • Class: Quassinoid (Diterpene lactone).

  • Target: JAK2/STAT3 phosphorylation inhibition; Topoisomerase II inhibition.

  • Solubility: Soluble in DMSO; poorly soluble in water/saline.

Recommended Vehicle Formulation (Intraperitoneal - I.P.)

To ensure stability and solubility for in vivo administration (2–5 mg/kg):

ComponentConcentration (v/v)Function
DMSO 10%Primary Solubilizer (Stock solution)
PEG 300 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant (Prevents precipitation upon dilution)
Saline (0.9%) 45%Aqueous base (Add last, slowly)

Preparation Protocol:

  • Dissolve this compound powder in 100% DMSO to create a 50 mg/mL stock.

  • Add PEG 300 and vortex until clear.

  • Add Tween 80 and vortex.

  • Dropwise add warm (37°C) saline while vortexing continuously.

    • Critical Check: Solution must remain clear. If cloudy, sonicate at 37°C for 5 minutes.

Mechanism of Action (MOA)

This compound exerts its effect by disrupting the STAT3 feedback loop, leading to mitochondrial apoptosis.

MOA YA This compound JAK2 JAK2 Phosphorylation YA->JAK2 INHIBITS STAT3 STAT3 Phosphorylation YA->STAT3 INHIBITS Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) YA->Bcl2 Downregulates (Indirect) TNF TNF-alpha / IL-6 Rec Cytokine Receptors TNF->Rec Binding Rec->JAK2 Activates JAK2->STAT3 Activates Nuc Nuclear Translocation STAT3->Nuc STAT3->Bcl2 Transcriptional Control Nuc->Bcl2 Upregulates Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Dysfunction Bax->Mito Pore Formation Casp Caspase-3/9 Activation Mito->Casp Cytochrome c Release Apop Tumor Apoptosis & Growth Arrest Casp->Apop

Figure 1: Mechanistic pathway of this compound. The compound blocks JAK2/STAT3 phosphorylation, reducing Bcl-2 expression and triggering mitochondrial apoptosis.

Orthotopic Implantation Protocol

This procedure requires high microsurgical skill. The use of Matrigel prevents cell suspension backflow, which is the #1 cause of peritoneal seeding (false metastasis).

Phase A: Cell Preparation
  • Cell Line: HCC-LM3-Luc or HepG2-Luc (Luciferase expressing).

  • Confluence: Harvest at 70–80% confluence (log phase).

  • Suspension: Resuspend

    
     cells in 20 
    
    
    
    L of a 1:1 mixture of PBS and Matrigel (High Concentration) .
    • Expert Note: Keep Matrigel on ice until the exact moment of loading the syringe to prevent premature gelation.

Phase B: Surgical Procedure
  • Anesthesia: Isoflurane (2–3% induction, 1.5% maintenance).

  • Incision: Make a 1 cm upper midline incision to expose the xiphoid process.

  • Exposure: Gently externalize the left lobe of the liver onto a sterile gauze pad moistened with warm saline.

  • Injection (The Critical Step):

    • Use a 29G insulin syringe.

    • Insert needle 3–4 mm into the liver parenchyma at a shallow angle.

    • Inject 20

      
      L slowly  over 30 seconds.
      
    • Wait 30 seconds with the needle in place to allow the Matrigel to polymerize due to body heat.

    • Withdraw the needle slowly.

  • Sealing: Immediately apply a micro-drop of tissue adhesive (Vetbond) to the puncture site.

  • Closure: Return liver to the cavity. Suture the peritoneum (5-0 absorbable) and staple the skin (9 mm clips).

Experimental Workflow & Timeline

Workflow cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Treatment Phase (21 Days) cluster_3 Analysis Step1 Cell Culture (LM3-Luc) Day -7 Step2 Orthotopic Surgery Day 0 Step1->Step2 Step3 Recovery & IVIS Check Day 3-7 Step2->Step3 Step4 Randomization (Based on Flux) Day 7 Step3->Step4 Step5 Drug Admin (Daily/Q2D) Step4->Step5 Step6 Weekly IVIS Imaging Step5->Step6 Step7 Necropsy & Histology Day 28 Step6->Step7

Figure 2: Experimental timeline from cell expansion to endpoint analysis.

Treatment Groups & Dosing

Based on quassinoid potency and Y-A specific literature, the following groups are recommended for a robust study.

GroupTreatmentDoseRouteFrequencyN (Mice)
G1 Vehicle Control-I.P.Daily8
G2 Sorafenib (Positive Ctrl)30 mg/kgOralDaily8
G3 This compound (Low)2 mg/kgI.P.Daily8
G4 This compound (High)5 mg/kgI.P.Daily8
  • Note: If body weight loss exceeds 15% in G4, switch frequency to Q2D (Every other day).

Data Acquisition & Endpoints

Primary Endpoint: Bioluminescence Imaging (BLI)
  • Instrument: IVIS Spectrum or equivalent.

  • Substrate: D-Luciferin (150 mg/kg I.P.), imaged 10 minutes post-injection.

  • Metric: Total Flux (photons/sec) in the abdominal Region of Interest (ROI).

  • Success Criteria: Significant reduction in Total Flux slope in G3/G4 vs G1.

Secondary Endpoints
  • Liver Weight & Index: Liver weight / Body weight ratio at necropsy.

  • Metastasis Score: Visual inspection of lungs and lymph nodes; ex vivo BLI of excised lungs.

  • Molecular Validation (Western Blot):

    • Homogenize tumor tissue.

    • Probe for: p-STAT3 (Tyr705) , Cleaved Caspase-3 , and Bcl-2 .

    • Expectation: Y-A treatment should decrease p-STAT3 and Bcl-2 while increasing Cleaved Caspase-3.

Troubleshooting & Expert Tips

  • Issue: High Mortality Post-Surgery.

    • Cause: Liver hemorrhage or hypothermia.

    • Fix: Use a heating pad during recovery. Ensure the Vetbond has fully sealed the liver puncture before closing the abdomen.

  • Issue: No Tumor Signal on Day 7.

    • Cause: Leakage of cells during injection.

    • Fix: The "30-second wait" after injection is non-negotiable. It allows the Matrigel plug to solidify.

  • Issue: Drug Precipitation.

    • Cause: Adding saline too fast to the DMSO/PEG mix.

    • Fix: Add saline dropwise with vigorous vortexing. If precipitation occurs, do not inject; remake the formulation.

References

  • This compound Mechanism in HCC

    • Wang, X., et al. (2024).[2] "this compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study." Biology, 13(7), 528.[3]

  • Brucea Javanica in Orthotopic Models

    • Lau, S. T., et al. (2016). "The aqueous extract of Chinese medicinal herb Brucea javanica suppresses the growth of human liver cancer and the derived stem-like cells by apoptosis."[4][5] Drug Design, Development and Therapy, 10, 2003–2013.

  • Orthotopic HCC Surgical Protocol

    • Kishida, T., et al. (2015). "Orthotopic Liver Cancer Model Established in Athymic Nude Mice.
  • Quassinoid Formulation & Pharmacokinetics: Ye, L., et al. (2011). "Pharmacokinetics of Andrographolide (structural analog) and its derivatives." Journal of Pharmaceutical Sciences. (Contextual reference for diterpene solubility).

Sources

Application Note: High-Content Flow Cytometry for the Elucidation of Yadanziolide A-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Yadanziolide A as a Potent Inducer of Apoptosis

This compound (Y-A), a natural product derived from Brucea javanica, has emerged as a compound of significant interest in oncology research.[1] Preclinical studies have demonstrated its potent cytotoxic effects against various cancer cell lines, with a particularly noteworthy ability to induce programmed cell death, or apoptosis.[1][2] Mechanistically, this compound has been shown to modulate key signaling pathways that regulate cellular proliferation and survival. A critical aspect of its anti-cancer activity lies in its capacity to trigger apoptosis through the JAK/STAT signaling cascade.[1][2] This targeted mode of action makes this compound a promising candidate for further therapeutic development.

This application note provides a comprehensive guide for researchers and drug development professionals on the use of flow cytometry to detect and quantify this compound-induced apoptosis. We will delve into the core principles behind the most informative flow cytometric assays for apoptosis and provide detailed, step-by-step protocols that have been optimized for robustness and reproducibility. The causality behind experimental choices will be explained to empower researchers to not only execute these protocols but also to interpret the data with a high degree of confidence.

The Rationale for a Multi-Parametric Flow Cytometry Approach

A single assay is often insufficient to definitively characterize the complex and dynamic process of apoptosis. Therefore, a multi-parametric approach using flow cytometry is strongly recommended. This allows for the simultaneous assessment of several key apoptotic events, providing a more complete picture of the cellular response to this compound treatment. The core assays detailed in this guide are:

  • Annexin V and Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane alterations.

  • Caspase-3/7 Activity Assay: To measure the activation of key executioner caspases, a hallmark of apoptosis.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: To assess the disruption of mitochondrial function, an early event in the intrinsic apoptotic pathway.

By combining these assays, researchers can construct a detailed timeline of this compound-induced apoptosis, from the initial mitochondrial perturbations to the final stages of cell death.

Experimental Workflow for Assessing this compound-Induced Apoptosis

The following diagram outlines the general workflow for preparing and analyzing cells treated with this compound using flow cytometry.

G cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting & Preparation cluster_2 Staining Protocols cluster_3 Data Acquisition & Analysis A Seed cells at optimal density B Treat cells with this compound (and appropriate controls) A->B C Harvest cells (adherent or suspension) D Wash cells with cold PBS C->D E Resuspend cells in appropriate buffer D->E F Annexin V & PI Staining E->F G Caspase-3/7 Staining E->G H Mitochondrial Membrane Potential Staining E->H I Acquire samples on a flow cytometer F->I G->I H->I J Analyze data to quantify apoptotic populations I->J

Caption: General experimental workflow for flow cytometric analysis of apoptosis.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[3][4][5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[3][5]

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS), cold

  • Deionized water

Protocol:

  • Induce Apoptosis: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine treatment).

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase) to minimize membrane damage. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.

Data Interpretation:

PopulationAnnexin V StainingPI StainingInterpretation
Lower-Left QuadrantNegativeNegativeViable cells
Lower-Right QuadrantPositiveNegativeEarly apoptotic cells
Upper-Right QuadrantPositivePositiveLate apoptotic/necrotic cells
Upper-Left QuadrantNegativePositiveNecrotic cells

Protocol 2: Caspase-3/7 Activity Assay

Principle: A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases.[7] Caspases-3 and -7 are the primary executioner caspases responsible for the cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.[8] This assay utilizes a cell-permeable, non-toxic substrate that contains the DEVD peptide sequence, which is recognized and cleaved by active caspases-3 and -7.[8] Upon cleavage, the substrate releases a fluorescent molecule that can be detected by flow cytometry.

Materials:

  • CellEvent™ Caspase-3/7 Green Detection Reagent (or equivalent)

  • SYTOX™ AADvanced™ Dead Cell Stain (or equivalent)

  • PBS

Protocol:

  • Induce Apoptosis and Harvest Cells: Follow steps 1 and 2 from Protocol 1.

  • Washing: Wash cells once with PBS.

  • Resuspension: Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add 1 µL of CellEvent™ Caspase-3/7 Green Detection Reagent to 1 mL of the cell suspension.[9]

    • Incubate for 30 minutes at 37°C, protected from light.[9]

    • Add a dead cell stain (e.g., SYTOX™ AADvanced™) according to the manufacturer's instructions to differentiate apoptotic from necrotic cells.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer without washing.

Data Interpretation:

  • Caspase-3/7 negative / Dead cell stain negative: Viable cells

  • Caspase-3/7 positive / Dead cell stain negative: Apoptotic cells

  • Caspase-3/7 positive / Dead cell stain positive: Late apoptotic/necrotic cells

  • Caspase-3/7 negative / Dead cell stain positive: Necrotic cells

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: The disruption of the mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic pathway of apoptosis. The lipophilic cationic dye, JC-1, is commonly used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[10] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

  • JC-1 Reagent

  • Cell culture medium

  • PBS

Protocol:

  • Induce Apoptosis and Harvest Cells: Follow steps 1 and 2 from Protocol 1.

  • Washing: Wash cells once with PBS.

  • Resuspension: Resuspend the cell pellet in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add JC-1 reagent to the cell suspension at a final concentration of 2 µM. The optimal concentration may need to be determined empirically for your cell type.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[11]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cells once with 2 mL of 1X Assay Buffer (if provided with a kit) or PBS.[11]

  • Final Resuspension: Resuspend the cells in 500 µL of 1X Assay Buffer or PBS.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

Data Interpretation:

  • High red fluorescence / Low green fluorescence: Healthy cells with polarized mitochondria.

  • Low red fluorescence / High green fluorescence: Apoptotic cells with depolarized mitochondria.

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis, highlighting the key events that can be measured by the described flow cytometry protocols.

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Apoptotic Hallmarks (Detectable by Flow Cytometry) YA This compound JAK_STAT Inhibition of JAK/STAT Pathway YA->JAK_STAT Inhibits Mito Mitochondrial Dysfunction (ΔΨm Loss) JAK_STAT->Mito Leads to Casp8 Caspase-8 Activation JAK_STAT->Casp8 Leads to Casp37 Caspase-3/7 Activation Mito->Casp37 Activates Casp8->Casp37 Activates PS Phosphatidylserine Externalization Casp37->PS Membrane Membrane Permeability Casp37->Membrane DNA_frag DNA Fragmentation Casp37->DNA_frag

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Summary of Quantitative Data and Expected Results

AssayParameter MeasuredExpected Result with this compound Treatment
Annexin V / PI Phosphatidylserine externalization and membrane integrityIncrease in Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) populations.
Caspase-3/7 Activity Activation of executioner caspasesIncrease in the population of cells with high Caspase-3/7 activity.
Mitochondrial Membrane Potential (ΔΨm) Mitochondrial depolarizationDecrease in the red/green fluorescence ratio, indicating a loss of ΔΨm.

Conclusion and Best Practices

This application note provides a robust framework for investigating this compound-induced apoptosis using flow cytometry. By employing a multi-parametric approach, researchers can gain a comprehensive understanding of the kinetics and mechanisms of cell death induced by this promising anti-cancer agent.

For optimal results, always include the following controls in your experiments:

  • Unstained cells: To set the baseline fluorescence.

  • Vehicle-treated cells: To control for any effects of the solvent used to dissolve this compound.

  • Positive control for apoptosis: To ensure that the staining protocols are working correctly.

  • Single-stain controls: For setting compensation when performing multi-color flow cytometry.

By adhering to these detailed protocols and best practices, researchers can generate high-quality, reproducible data to advance the understanding and development of this compound as a potential cancer therapeutic.

References

  • This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study. MDPI. [Link]

  • This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study. PubMed. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Apoptosis pathway | Mechanism of apoptosis | Apoptosis lecture 1. YouTube. [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. [Link]

  • Flow Cytometric Detection of Mitochondrial Membrane Potential. Bio-protocol. [Link]

  • Using flow cytometry for mitochondrial assays. PMC. [Link]

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

  • Apoptosis Protocols. USF Health - University of South Florida. [Link]

  • Flow cytometry-based apoptosis detection. PMC. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences. [Link]

Sources

Application Note: Sephadex LH-20 Purification Strategies for Brucea Quassinoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of bioactive quassinoids (e.g., Brusatol, Bruceine A-D) from Brucea javanica and Brucea antidysenterica presents a unique challenge due to the high lipid content of the seeds and the structural complexity of the target terpenoids. While silica gel chromatography is a standard primary fractionation tool, it often leads to irreversible adsorption or acid-catalyzed degradation of sensitive quassinoid esters.

This guide details the application of Sephadex LH-20 , a hydroxypropylated cross-linked dextran, as a critical intermediate and polishing step.[1][2] Unlike silica, LH-20 offers a dual separation mechanism—combining size exclusion with hydrophilic/lipophilic adsorption—making it uniquely suited for resolving quassinoids from chlorophylls, fatty acids, and phenolics without chemical alteration.

Technical Background: The LH-20 Mechanism

To effectively utilize Sephadex LH-20, researchers must understand that it does not function solely as a molecular sieve (Size Exclusion Chromatography - SEC).

Dual-Mode Separation
  • Size Exclusion (GPC): Larger molecules (tannins, long-chain fatty acids) are excluded from the bead pores and elute first. Quassinoids (MW 400–700 Da) enter the pores and elute later.

  • Adsorption (Partitioning): The hydroxypropyl groups on the dextran scaffold facilitate hydrogen bonding.

    • Result: Quassinoids, which are highly oxygenated (containing multiple -OH and lactone groups), interact with the matrix. This delays their elution relative to non-polar lipids, effectively "scrubbing" the sample of oily residues remaining after defatting.

Comparative Advantage
FeatureSilica Gel (Normal Phase)Sephadex LH-20Benefit for Brucea
Acidity Acidic (pH ~4-5)NeutralPrevents hydrolysis of ester groups in Brusatol/Bruceines.
Sample Recovery < 90% (Irreversible adsorption)~100%Critical for low-abundance quassinoids.
Solvent Compatibility Non-polar to Mid-polarAqueous & Organic (MeOH, CHCl₃)Allows direct transition from organic partitions.

Pre-Fractionation Workflow

Critical Warning: Brucea seeds contain up to 20-50% oil. Direct application of crude extracts to LH-20 will foul the column and ruin the resolution.

Step 1: Defatting[3]
  • Material: Crushed Brucea seeds.

  • Solvent: Petroleum Ether or n-Hexane.

  • Method: Cold maceration or Soxhlet extraction until the solvent runs clear. Discard the lipophilic filtrate.

Step 2: Extraction & Partition
  • Extract the defatted marc with Methanol (MeOH) or Ethanol (EtOH) .

  • Evaporate to a syrup and suspend in water.

  • Partition Sequence:

    • Partition vs. Hexane (remove residual lipids).

    • Partition vs. Chloroform (CHCl₃) or Dichloromethane (DCM) .

    • Target: The CHCl₃/DCM fraction contains the majority of cytotoxic quassinoids (Bruceine D, Brusatol) [1, 2].

Core Protocol: Sephadex LH-20 Operations

Column Preparation & Swelling

LH-20 beads swell differently depending on the solvent.[3] You must swell the beads in the elution solvent.

Solvent Choice for Quassinoids:

  • Methanol (100%): Standard for general cleanup and removing phenolics.

  • CHCl₃:MeOH (1:1): Optimal for maximizing resolution of mid-polarity quassinoids [2].

Protocol:

  • Calculate Volume: LH-20 swells to ~4.0–4.5 mL/g in Methanol. For a 200 mL column, weigh ~50g of dry powder.

  • Swelling Time: Suspend beads in the solvent for minimum 3 hours (overnight is preferred) to ensure equilibrium.

  • Packing:

    • Pour the slurry into the column in one continuous motion to avoid layering.

    • Open the outlet to allow gravity settling.

    • Note: In CHCl₃ mixtures, beads may float (density < solvent). Use a top flow adapter to compress the bed gently.

Sample Loading
  • Concentration: Dissolve the CHCl₃ fraction in a minimum volume of the mobile phase.

  • Filtration: Pass the sample through a 0.45 µm PTFE filter. Particulates will permanently block the top mesh of the column.

  • Loading: Carefully pipette the sample onto the column wall to avoid disturbing the bed surface.

Elution Strategies

For Brucea quassinoids, Isocratic elution is preferred over gradient elution on LH-20 to maintain consistent bed volume.

System A: The "Polishing" Wash (MeOH 100%)

  • Use case: Removing chlorophyll and tannins from the quassinoid-rich fraction.

  • Flow: Gravity flow or Peristaltic pump (< 1.5 mL/min).

  • Order of Elution:

    • Chlorophylls/Lipids (Fastest)

    • Quassinoids (Target)

    • Tannins/Phenolics (Retained/Slowest)

System B: High-Resolution Mix (CHCl₃:MeOH 1:1)

  • Use case: Separating closely related quassinoids (e.g., separating Bruceine D from Bruceine A).

  • Mechanism:[3][4][5][6] The chloroform suppresses hydrophobic interactions, forcing separation based more strictly on H-bonding and size.

Visual Workflow: From Seed to Pure Compound

BruceaPurification Seeds Brucea javanica Seeds (Pulverized) Defat Defatting (Petroleum Ether/Hexane) Seeds->Defat Ext Extraction (MeOH or EtOH) Defat->Ext Residue Partition Liquid-Liquid Partition Ext->Partition Suspend in H2O Frac_Hex Hexane Frac (Discard Lipids) Partition->Frac_Hex Frac_Aq Aqueous Frac (Glycosides) Partition->Frac_Aq Frac_CHCl3 CHCl3/DCM Fraction (Target: Quassinoids) Partition->Frac_CHCl3 Enriched Extract LH20 Sephadex LH-20 (Solvent: MeOH or CHCl3:MeOH 1:1) Frac_CHCl3->LH20 Load Sample Fractions Fraction Collection (TLC Monitoring) LH20->Fractions Elution Pure1 Compound A (e.g., Brusatol) Fractions->Pure1 Crystallization/HPLC Pure2 Compound B (e.g., Bruceine D) Fractions->Pure2 Crystallization/HPLC

Caption: Integrated workflow for the isolation of cytotoxic quassinoids from Brucea sp., highlighting the critical placement of Sephadex LH-20 after liquid-liquid partition.

Case Study: Isolation of Brusatol and Bruceine D

Referencing methodologies adapted from bioactivity-guided studies [1, 3].[7]

  • Input: 5g of Chloroform-soluble fraction from B. javanica.

  • Column: 3 x 100 cm Sephadex LH-20.

  • Eluent: Methanol (Isocratic).

  • Process:

    • The fraction is eluted with MeOH.[8]

    • Fraction I (0–200 mL): Dark green/brown (Chlorophyll/Fats) -> Discard.

    • Fraction II (200–600 mL): Yellow/Orange band. This contains the quassinoids.[6][9]

    • Fraction III (>600 mL): Dark brown (Tannins). Requires extensive washing to elute.

  • Refinement: Fraction II is subjected to RP-HPLC (C18) or recrystallization.

    • Result: Brusatol often crystallizes from MeOH/Acetone mixtures after LH-20 cleanup due to the removal of interfering lipids.

Troubleshooting & Maintenance

IssueProbable CauseCorrective Action
Yellow Band Tailing Sample overload or flow too fast.Reduce flow rate. Ensure sample volume is <2% of bed volume.
Column Clogging Particulates in sample.[4][6][10]Filter sample (0.45 µm). Unpack top 2cm of bed and replace.
Beads Floating High density solvent (CHCl₃).Use a flow adapter to lock the bed top. Switch to CHCl₃:MeOH (1:1).[4]
Ghost Peaks Dirty column from previous run.Wash with 3 column volumes of MeOH followed by EtOAc, then re-equilibrate.

References

  • Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam. Bioorganic & Medicinal Chemistry, 2009.[9]

  • Sephadex LH-20 resin for organic solvents. Cytiva Life Sciences (formerly GE Healthcare).

  • Spectroscopic Studies of Brusatol and related quassinoids. ResearchGate (Derived Data).

  • Sephadex LH-20: Isolation and Purification of Flavonoids and Natural Products. Molecules, 2020. (Provides solvent system comparative data).

Sources

Troubleshooting & Optimization

Troubleshooting low recovery rates during Sephadex LH-20 fractionation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sephadex LH-20 chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, specifically focusing on low recovery rates during fractionation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to optimize your separations effectively.

Understanding Sephadex LH-20

Sephadex LH-20 is a versatile chromatography medium prepared by hydroxypropylating cross-linked dextran, giving it both hydrophilic and lipophilic properties.[1] This dual nature allows it to swell in a wide range of organic solvents and aqueous solutions, making it ideal for the molecular sizing of natural products like steroids, terpenoids, lipids, and small peptides.[1][2] Separations on Sephadex LH-20 can occur through two primary mechanisms: size exclusion (gel filtration) and partition chromatography, depending on the solvent system used.[1] Achieving high recovery is contingent on the proper handling and optimization of each stage of the chromatographic process.

Troubleshooting Guide: Low Compound Recovery

Low recovery of a target compound is one of the most frequent issues encountered during Sephadex LH-20 fractionation. The following section is structured as a series of questions and answers to diagnose and resolve this problem systematically.

Question: I'm experiencing significant loss of my target compound. Where did it go, and how can I improve my recovery rate?

The loss of a compound can be attributed to several factors throughout the experimental workflow. Let's break down the potential problem areas.

1. Issues Related to Column Packing

An improperly packed column is a primary cause of poor separation and, consequently, low recovery. The goal is to create a homogenous, stable bed that allows for even flow and interaction of the sample with the matrix.

  • Symptom: Broad peaks, peak tailing, or the early elution of the compound.

  • Underlying Cause (Causality): These symptoms often point to channeling , where the solvent and sample bypass the packed bed by flowing through cracks or less dense areas. This can be caused by an unevenly packed column, the presence of air bubbles, or shrinkage of the gel bed after packing.[3] Another common issue is column compression , which occurs if the flow rate is too high, leading to increased back pressure and a compacted, inefficient column bed.[3]

  • Solution:

    • Ensure Proper Swelling: Before packing, the dry Sephadex LH-20 powder must be fully swollen in the mobile phase you intend to use for the separation. Inadequate swelling will lead to changes in bed volume during the experiment, causing channeling. Swell the beads for at least 3 hours at room temperature.[2][4] Avoid using magnetic stirrers as they can fracture the beads.[2][4]

    • Remove Fine Particles: After swelling, allow the beads to settle and carefully decant any fine particles from the supernatant. These fines can clog the column and impede flow.[2]

    • Create a Homogenous Slurry: Prepare a slurry with a ratio of approximately 75% settled medium to 25% solvent.[2] This consistency helps in pouring the column without introducing air bubbles.

    • Careful Pouring and Packing: Pour the slurry into the column in a single, continuous motion.[2] To avoid air bubbles, pour it down a glass rod held against the column wall.

    • Pack at a Consistent Flow Rate: Once the slurry is in the column, immediately open the outlet and begin flowing the mobile phase. Packing at a flow rate higher than the one you will use for the separation can help create a more stable bed, but be cautious not to exceed the pressure limits of the medium, as this can cause compression.[2][3]

  • Equilibrate: Ensure the column, Sephadex LH-20, and solvents are all at the same temperature.[2]

  • Prepare the Slurry: Use the fully swollen Sephadex LH-20 to create a 75:25 slurry with your mobile phase.[2]

  • Pour the Column: In one continuous motion, pour the slurry into the column. Immediately fill the column with the mobile phase.

  • Pack the Bed: Open the column outlet and begin pumping the mobile phase through the column at a consistent rate (e.g., 300 cm/h, but do not exceed the column's pressure limit) until the bed height is stable.[2]

  • Install the Adapter: Stop the flow and remove any excess solvent from the top of the column. Carefully insert the top adapter, ensuring no air is trapped underneath.

  • Finalize Packing: Restart the flow and continue until the bed is fully stabilized. You may need to readjust the adapter onto the surface of the medium.

  • Equilibrate: Before loading the sample, equilibrate the column with at least two to three column volumes of the eluent.[2]

2. Problems with Sample Preparation and Application

The way a sample is prepared and loaded onto the column is critical for achieving high recovery.

  • Symptom: Clogging at the top of the column, or no elution of the target compound.

  • Underlying Cause (Causality): If your sample is not fully dissolved in the mobile phase, it can precipitate upon application to the column. This will clog the column frits and the top of the bed, preventing the sample from entering the matrix and eluting properly. Applying too large a sample volume can also lead to band broadening and decreased resolution, which can be mistaken for low recovery if fractions are not collected properly.[1][2]

  • Solution:

    • Ensure Sample Solubility: Dissolve your sample in the mobile phase. If solubility is an issue, use a minimal amount of a stronger, compatible solvent, but be aware this can affect the separation.

    • Filter Your Sample: Always centrifuge or filter your sample through a 0.45 µm solvent-resistant filter before application.[2] This removes any particulate matter that could clog the column.

    • Optimize Sample Volume: For size-exclusion mode, the sample volume should be less than 2% of the total bed volume.[1][2] For partition or adsorption modes, an even smaller volume (<1%) is recommended.[1]

3. Inappropriate Elution Conditions

The choice of solvent and flow rate directly impacts the separation and elution of your compound.

  • Symptom: The compound of interest does not elute from the column, or elutes very slowly over a large volume.

  • Underlying Cause (Causality): Sephadex LH-20's dual nature means that in addition to size exclusion, compounds can be separated based on their polarity.[1] If your mobile phase is too weak (i.e., has the wrong polarity), your compound may be adsorbing too strongly to the dextran matrix, leading to irreversible binding or extremely delayed elution. Conversely, a flow rate that is too high reduces the interaction time between the sample and the matrix, leading to poor separation and potential co-elution with other compounds.[2]

  • Solution:

    • Select the Right Solvent: The choice of solvent is crucial. Methanol is a common starting point. For non-polar compounds, chloroform or a chloroform-methanol mixture can be effective.[5] For more polar compounds, methanol-water mixtures are often used.[5][6] A comprehensive review of flavonoid isolation provides numerous examples of successful solvent systems.[6]

    • Optimize the Flow Rate: Recommended flow rates are generally low, in the range of 1 to 10 cm/h.[2] A slower flow rate typically results in better resolution and can improve recovery for compounds that have borderline interactions with the matrix.[2]

    • Consider a Solvent Gradient: If your sample contains compounds with a wide range of polarities, a stepwise or linear solvent gradient can be used to elute them sequentially, improving both resolution and recovery.

The degree to which Sephadex LH-20 swells is dependent on the solvent, which in turn affects the separation properties. Below is a table of approximate bed volumes for various solvents. Solvents that result in a bed volume of less than 2.5 ml/g are generally not recommended.[1]

SolventApproximate Bed Volume (mL/g dry powder)Polarity
Dimethyl sulfoxide4.4High
Water4.0 - 4.2High
Methanol4.0 - 4.2High
Ethanol3.8 - 4.2Medium
Chloroform3.8 - 4.2Low
Acetone3.2 - 3.6Medium
Toluene1.5 - 2.0Low

Data compiled from various sources, including Cytiva and Sigma-Aldrich product literature.[2]

4. Column Contamination and Matrix Integrity

The condition of the Sephadex LH-20 itself can be a source of low recovery.

  • Symptom: Consistently poor performance even with optimized protocols.

  • Underlying Cause (Causality): Over time, columns can become contaminated with strongly adsorbed compounds from previous runs. This can block active sites and lead to the loss of new samples. Additionally, the physical integrity of the beads can be compromised by harsh handling (like magnetic stirring) or exposure to extreme pH (<2.0).

  • Solution:

    • Regular Cleaning and Regeneration: It is good practice to clean the column after each run. Regeneration is typically performed by washing the column with 2-3 column volumes of the eluent.[2] For more stubborn contaminants, a more rigorous cleaning protocol may be necessary.[7]

    • Proper Storage: Store packed columns at 4°C to 8°C in a bacteriostatic agent (like 20% ethanol) to prevent microbial growth.[2]

Visual Troubleshooting Workflow

The following diagram provides a decision-making tree to help diagnose the cause of low recovery.

TroubleshootingWorkflow start Low Recovery Observed checkPacking Review Column Packing start->checkPacking checkSample Examine Sample Prep & Application start->checkSample checkElution Assess Elution Conditions start->checkElution checkColumnHealth Evaluate Column Integrity start->checkColumnHealth channeling Channeling or Compression? checkPacking->channeling Symptom: Broad/Tailing Peaks precipitation Precipitation on Column? checkSample->precipitation Symptom: Clogged Column adsorption Irreversible Adsorption? checkElution->adsorption Symptom: No Elution contamination Contamination from Previous Runs? checkColumnHealth->contamination Symptom: Consistent Failure repack Solution: Repack Column Using Proper Technique channeling->repack dissolve Solution: Ensure Full Solubility & Filter Sample precipitation->dissolve solvent Solution: Change Solvent Polarity or Use Gradient adsorption->solvent clean Solution: Regenerate or Replace Sephadex LH-20 contamination->clean

Caption: Decision tree for troubleshooting low recovery.

Frequently Asked Questions (FAQs)

Q1: How do I properly transfer Sephadex LH-20 from an aqueous solution to an organic solvent? To prevent damage to the beads from osmotic shock, transfer the medium through a graded series of solvent mixtures. For example, to go from water to chloroform, you could use the following sequence: water -> 70% water:30% acetone -> 30% water:70% acetone -> acetone -> chloroform.

Q2: My column is running extremely slowly. What can I do? A slow flow rate can be caused by fines clogging the column, air trapped in the column outlet, or excessive column compression.[3] First, check for air bubbles in the outlet tubing.[3] If none are present, the column may be clogged with fine particles or overly compressed. In this case, the best solution is to unpack, remove fines by decantation, and repack the column.[3]

Q3: Can I reuse my Sephadex LH-20 column? Yes. After a run, you can typically regenerate the column by washing it with 2-3 column volumes of your mobile phase.[2] If you are running similar samples, re-equilibration between runs may not be necessary. For long-term storage, wash the column with a solvent that is compatible with 20% ethanol, and then store it in 20% ethanol at 4-8°C.[3]

Q4: Is it safe to use a pump or compressed air to speed up the flow rate? While a pump is often used for packing, you must be extremely careful when using pressure during the separation. Sephadex LH-20 compresses easily, and excessive pressure can irreversibly compact the bed, destroying the separation.[3] If you use a pump, use a very low flow rate and monitor the back pressure carefully.[3]

Overall Experimental Workflow

The diagram below outlines the complete workflow for a successful Sephadex LH-20 fractionation experiment.

Caption: Standard workflow for Sephadex LH-20 chromatography.

References

  • Sephadex LH-20.pdf - ResearchGate. [Link]

  • Sephadex LH-20 - Cytiva. [Link]

  • What solvent would you suggest to separate molecules utilizing sephadex LH-20 column chromatography? - ResearchGate. [Link]

  • Sephadex LH-20 - Cytiva (Application Note). [Link]

  • Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC. [Link]

  • How to run a Sephadex LH20 column? - ResearchGate. [Link]

Sources

Technical Support Center: High-Resolution Separation of Yadanziolide A & D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Challenge: Yadanziolide A and Yadanziolide D are tetracyclic triterpene quassinoids found in Brucea javanica (Ya-Dan-Zi). They share a picrasane skeleton and differ only by minor functional group modifications (often stereochemistry or hydroxylation at C-20 or C-15). In standard Reverse Phase (RP) HPLC using C18 columns, these analytes frequently co-elute due to nearly identical hydrophobicity (logP values) and lack of ionizable groups that respond significantly to pH changes.

Immediate Action: Before altering your method, confirm the issue is physical co-elution rather than column overload or extra-column band broadening.

Diagnostic Logic Tree

The following diagram outlines the decision process to confirm co-elution and select the correct resolution strategy.

TroubleshootingLogic Start START: Peaks Overlapping? CheckWidth Check Peak Width (w0.5) Is it >10% wider than standards? Start->CheckWidth CheckPurity Run Peak Purity (DAD/MS) Is spectral homogeneity <990? CheckWidth->CheckPurity Yes (Too Wide) PhysicalIssue ISSUE: Kinetic/Physical Problem CheckWidth->PhysicalIssue No (Sharp Peak) CoElution CONFIRMED: Thermodynamic Co-elution CheckPurity->CoElution Yes (Impure) CheckPurity->PhysicalIssue No (Pure) Action1 Action: Change Selectivity (α) Switch MeOH <-> ACN CoElution->Action1 Action3 Action: Check System Reduce Tubing Vol / Check Frit PhysicalIssue->Action3 Action2 Action: Change Stationary Phase C18 -> Phenyl-Hexyl Action1->Action2 If fails

Figure 1: Diagnostic logic flow to distinguish between thermodynamic co-elution and kinetic band broadening.

Core Methodology: The Baseline Protocol

Based on the analysis of Brucea javanica extracts, the following "Golden Standard" method is recommended as the starting point. This method utilizes a methanol-driven mobile phase which typically offers better selectivity for quassinoid epimers than acetonitrile due to hydrogen bonding interactions with the hydroxyl groups on the picrasane skeleton.

Recommended Baseline Conditions
ParameterSettingRationale
Column C18 (High Carbon Load), 250 x 4.6 mm, 5 µmHigh surface area required for retaining polar quassinoids.
Mobile Phase A Water (Milli-Q)Neutral matrix; acidification is optional but often unnecessary for neutral quassinoids.
Mobile Phase B Methanol (MeOH)Critical: MeOH provides

-interaction and H-bonding capabilities superior to ACN for this separation.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2][3]
Temperature 25°C - 30°C Lower temperatures favor the separation of structural isomers by minimizing thermodynamic diffusion.
Detection UV 220 nm or 254 nmQuassinoids have weak chromophores; 220 nm targets the enone system.
Gradient Profile (Linear)
  • 0 min: 15% B

  • 15 min: 30% B[2]

  • 30 min: 45% B[2]

  • 50 min: 45% B[2]

Note: If this compound and D elute as a "shoulder" or single peak under these conditions, proceed immediately to Section 3 (Optimization).

Optimization & Troubleshooting Guides

This section addresses specific failure modes where the baseline method is insufficient.

Scenario A: "The peaks are merging into one broad peak."

Root Cause: Similar hydrophobicity is dominating the retention mechanism. The C18 chain is interacting with the non-polar skeleton identically for both molecules. Solution: Change the Selectivity (


)  mechanism.
  • Switch to Phenyl-Hexyl Stationary Phase:

    • Why: this compound and D likely have subtle differences in the spatial arrangement of their pi-electrons (enone systems) or hydroxyl groups. A Phenyl-Hexyl column introduces

      
       interactions, which are highly sensitive to stereochemical differences that a C18 chain "ignores."
      
  • Lower the Temperature:

    • Protocol: Reduce column oven temperature from 30°C to 15°C or 20°C .

    • Mechanism:[2] Separation of isomers is an enthalpy-driven process. Lower temperatures increase the retention factor (

      
      ) and often magnify the selectivity factor (
      
      
      
      ) between closely related structures.
Scenario B: "I see partial separation, but the baseline isn't resolved."

Root Cause: Gradient slope is too steep, compressing the peaks. Solution: Flatten the gradient at the point of elution.

  • Step 1: Run a scouting gradient to identify the %B where the pair elutes (e.g., they elute at 35% B).

  • Step 2: Implement an Isocratic Hold .

    • New Gradient: Ramp to 30% B over 5 mins -> Hold at 32% B for 10-15 mins -> Wash.

    • Result: This forces the analytes to interact with the stationary phase longer without the "push" of increasing organic strength, allowing the small difference in interaction energy to widen the distance between peaks.

Scenario C: "My peaks are tailing, causing overlap."

Root Cause: Secondary interactions with residual silanols on the silica support. Solution:

  • Mobile Phase Modifier: Add 0.1% Formic Acid to both Mobile Phase A and B. While quassinoids are largely neutral, the acidic pH suppresses the ionization of residual silanols on the column and any minor acidic impurities in the matrix, sharpening the peak shape.

Frequently Asked Questions (Technical FAQ)

Q1: Why do you recommend Methanol over Acetonitrile for Yadanziolides? A: Acetonitrile (ACN) is a dipole-dipole solvent, while Methanol (MeOH) is a proton-donor/acceptor. This compound and D are rich in hydroxyl groups and oxygen functionalities. Methanol can form specific hydrogen bonds with these groups. Stereochemical differences (e.g., the orientation of an -OH group) affect how well the molecule solvates in MeOH, creating a difference in retention time. ACN often fails to "see" these specific H-bonding differences, causing co-elution.

Q2: Can I use a Core-Shell (Fused Core) column? A: Yes, and it is highly recommended. A 2.7 µm Core-Shell C18 column will provide efficiency (


) comparable to a sub-2 µm UHPLC column but at lower backpressures. The narrower peak widths inherent to core-shell particles will naturally increase Resolution (

) even if Selectivity (

) remains constant.
  • Equation:

    
    
    
  • Impact: Increasing

    
     (efficiency) via core-shell particles directly improves 
    
    
    
    .

Q3: Is Mass Spectrometry (LC-MS) required to distinguish them? A: For quantification of co-eluting peaks, yes. If you cannot chromatographically resolve them, you must use MS. However, this compound and D are isomers/epimers, meaning they likely have the same precursor ion


. You would need MS/MS (SRM/MRM)  to find unique fragment ions. If their fragmentation patterns are identical, chromatographic separation is the only option.

Advanced Workflow: Method Development Cycle

The following Graphviz diagram visualizes the iterative process for finalizing the method.

MethodDev Input Crude Extract (Brucea javanica) Screening Screening Phase Col: C18 MP: MeOH/H2O Grad: 5-95% B Input->Screening Decision Resolution > 1.5? Screening->Decision Optimize Optimization Phase 1. Flatten Gradient 2. Lower Temp (20°C) Decision->Optimize No (Partial Sep) AltSelectivity Selectivity Change Switch to Phenyl-Hexyl or C8 Column Decision->AltSelectivity No (Co-elution) Validation Final Method Validation Decision->Validation Yes Optimize->Decision AltSelectivity->Decision

Figure 2: Iterative method development cycle for quassinoid separation.

References

  • Ma, J., Xiao, C-X., Liu, K-J., & Jiang, R-W. (2019).[2][3] Simultaneous Determination of Three Quassinoids in Brucea javanica by High Performance Liquid Chromatography. Journal of Biomedical and Pharmaceutical Sciences.

  • Zhou, Z., Shi, R., Liu, B., et al. (2011).[1] Quantitative determination of contents of three components in Brucea javanica by HPLC. Zhongguo Zhong Yao Za Zhi, 36(14), 1979-81.[1]

  • Su, P., et al. (2020). Quassinoids from seeds of Brucea javanica and their anticomplement activities.[4] Natural Product Research, 34(8), 1186-1191.[4]

  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide (C18 vs Phenyl-Hexyl Selectivity).

Sources

Technical Support Center: Minimizing Cytotoxicity of Vehicle Solvents in Yadanziolide A Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with yadanziolide A. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of vehicle solvents in your in vitro assays. Our focus is to help you minimize solvent-induced cytotoxicity to ensure the integrity and accuracy of your experimental results.

Introduction: The Vehicle Solvent Dilemma

This compound, a promising natural compound with potent anticancer properties, often requires an organic solvent for solubilization before its introduction into aqueous cell culture media. The choice of solvent and its final concentration are paramount, as the solvent itself can exert biological effects, including cytotoxicity, which can confound the interpretation of the this compound's true activity. This guide is designed to navigate these challenges, ensuring that the observed effects in your assays are attributable to this compound, not the vehicle.

Frequently Asked Questions (FAQs)
Q1: What is the most common vehicle solvent for hydrophobic compounds like this compound, and what are the primary concerns?

The most ubiquitously used solvent for solubilizing hydrophobic compounds for in vitro bioassays is dimethyl sulfoxide (DMSO).[1][2][3] Its popularity stems from its excellent solvating power for a wide range of molecules and its miscibility with aqueous media.

However, the primary concern with DMSO is its inherent cytotoxicity at higher concentrations.[1][4] These cytotoxic effects can interfere with assays by:

  • Inducing cell death or inhibiting proliferation independently of the test compound.

  • Altering cellular processes and gene expression.

  • Potentiating or antagonizing the effect of the test compound.

Therefore, it is crucial to determine the maximum tolerable DMSO concentration for each cell line used in your experiments.

Q2: What is a safe final concentration of DMSO to use in cell culture assays?

There is no universal "safe" concentration of DMSO, as tolerance is highly dependent on the specific cell line and the duration of exposure.[4][5] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v) .[5][6][7]

  • Robust, immortalized cell lines may tolerate up to 0.5% DMSO for short-term assays (24-72 hours).[6][8]

  • Primary cells and more sensitive cell lines are often less tolerant, and concentrations above 0.1% should be avoided.[6]

It is imperative to empirically determine the non-toxic concentration range for your specific experimental system.

Q3: How do I determine the maximum non-toxic concentration of a solvent for my cell line?

To establish the optimal solvent concentration, a vehicle dose-response assay is essential. This involves treating your cells with a range of solvent concentrations and assessing cell viability.

dot

Caption: Workflow for determining the maximum non-toxic solvent concentration.

Troubleshooting Guide
Scenario 1: High Cytotoxicity Observed in Vehicle Control Wells

Problem: You are observing a significant decrease in cell viability in your vehicle control wells (cells treated with solvent only) compared to your untreated control wells.

Likely Cause: The final concentration of your solvent is too high for your specific cell line.

Solutions:

  • Verify Your Calculations: Double-check all dilution calculations to ensure the final solvent concentration is what you intended.

  • Perform a Vehicle Dose-Response Assay: As detailed in Q3, this is the most critical step to identify the appropriate solvent concentration for your cells.[6]

  • Reduce Exposure Time: If your experimental design permits, shortening the incubation time with the vehicle and this compound may mitigate cytotoxicity.[6] Some cell lines can tolerate higher solvent concentrations for shorter durations.

  • Consider Alternative Solvents: If reducing the DMSO concentration is not feasible due to the solubility of this compound, you may need to explore other solvents.

Scenario 2: this compound Precipitates Upon Dilution in Aqueous Medium

Problem: Your this compound, dissolved in a stock solution (e.g., 100% DMSO), precipitates when you add it to your cell culture medium.

Likely Cause: This is a common issue with hydrophobic compounds when they are rapidly transferred from a highly organic environment to an aqueous one.

Solutions:

  • Stepwise Dilution: Avoid adding your concentrated stock directly to the full volume of medium. Instead, perform serial dilutions in pre-warmed (37°C) cell culture medium.[6]

  • Vigorous Mixing: When adding the stock solution to the medium, do so dropwise while gently vortexing or stirring to promote rapid and even dispersion.[6]

  • Lower Stock Concentration: Preparing a more dilute stock solution (e.g., 10 mM instead of 100 mM) in your chosen solvent can help prevent precipitation during subsequent dilutions.[6]

Data Summary: Solvent Cytotoxicity Profiles

The following table summarizes general cytotoxicity thresholds for common solvents. Note: These are general guidelines, and empirical testing is always recommended.[4][9]

SolventTypical "Safe" Concentration (v/v)Notes
DMSO ≤ 0.1% - 0.5%Highly cell-line dependent.[4][6][8]
Ethanol ≤ 0.1%Generally more cytotoxic than DMSO at equivalent concentrations.[4][9]
Methanol ≤ 0.1%Can be more toxic than ethanol.
Cyrene™ VariesA greener alternative to DMSO with reported low toxicity.[1][2][3]
Advanced Protocols & Methodologies
Protocol 1: Vehicle Dose-Response Cytotoxicity Assay using MTT

This protocol outlines a method to determine the cytotoxicity of a vehicle solvent on a specific cell line.[10]

Materials:

  • 96-well clear-bottom, opaque-walled plates

  • Your chosen cell line

  • Complete cell culture medium

  • Vehicle solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare a serial dilution of your vehicle solvent in complete culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

    • Include a "medium-only" control (no cells) and an "untreated" control (cells with medium, no solvent).[11]

    • Replace the existing medium in the wells with the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for a period that matches your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. The highest concentration that does not cause a significant drop in viability (e.g., maintains >90% viability) is your recommended maximum working concentration.

Exploring Alternative Solvents

If this compound solubility is low in DMSO at non-toxic concentrations, consider these alternatives. Always perform a vehicle dose-response assay for any new solvent.

  • Ethanol/Methanol: Use with caution, as they can be more cytotoxic than DMSO.[4][9]

  • Dimethylformamide (DMF): A polar aprotic solvent similar to DMSO.[12]

  • Cyrene™ (dihydrolevoglucosenone): A bio-based, greener alternative to DMSO with comparable solvation properties and reportedly low toxicity.[1][2][3]

  • Formulations with Pluronic F-68 or Cremophor EL: These non-ionic surfactants can aid in the solubilization of hydrophobic compounds in aqueous media.

dot

G cluster_0 Initial Solvent Choice cluster_1 Alternative Solvents DMSO DMSO Ethanol Ethanol/Methanol DMSO->Ethanol If cytotoxicity is high DMF DMF DMSO->DMF If cytotoxicity is high Cyrene Cyrene™ DMSO->Cyrene Greener alternative Formulations Surfactant Formulations DMSO->Formulations Solubility issues

Caption: Decision tree for selecting an alternative solvent.

References
  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111–117. [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. [Link]

  • Al-Samydai, A., Al-Mamoori, F., Al-Ghanim, Z., & Al-Halbosiy, M. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 24(16), 12799. [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. University of Strathclyde. [Link]

  • Various Authors. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. ResearchGate. [Link]

  • Reddit User Discussion. (2022). Avoiding toxic DMSO concentrations in cell culture. r/labrats. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Various Authors. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. ResearchGate. [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. [Link]

  • Various Authors. (2022). There is any solvent other than DMSO can be used to dissolve the plant extract to test its antibacterial activity as DMSO has antibacterial activity?. ResearchGate. [Link]

  • Various Authors. (2023). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Bolsun, A. (n.d.). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

Sources

Technical Support Center: Brucea javanica Lipid Removal & Quassinoid Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Lipid Impurities from Brucea javanica Extracts

Document ID: BJ-LIPID-004 | Version: 2.1 | Status: Active[1]

The "Lipid Trap": Why Brucea javanica is Unique

Executive Summary: Brucea javanica (Ya-Dan-Zi) seeds present a unique phytochemical challenge: they contain an exceptionally high oil content (~50% w/w), primarily oleic and linoleic triglycerides, which co-exist with the target bioactive quassinoids (e.g., Bruceine D, Bruceantin, Brusatol).[1]

If these lipids are not removed before reverse-phase chromatography, they will:

  • Irreversibly foul C18 columns (lipids adsorb permanently).[1]

  • Form stable emulsions during liquid-liquid partitioning, trapping target compounds.

  • Mask UV detection in HPLC (lipids absorb at low wavelengths, interfering with quassinoid detection at 254nm).

This guide provides the standard operating procedures (SOPs) and troubleshooting workflows to delipidate your extracts effectively.

Decision Matrix: Choosing Your Defatting Strategy

Before starting, determine your available equipment and scale. Use the logic flow below to select the correct protocol.

DefattingStrategy Start START: Raw Brucea javanica Seeds ScaleCheck What is your scale? Start->ScaleCheck SmallScale Lab Scale (<100g) ScaleCheck->SmallScale LargeScale Pilot/Prep Scale (>500g) ScaleCheck->LargeScale Soxhlet Protocol A: Soxhlet Defatting (Petroleum Ether) SmallScale->Soxhlet High Efficiency Maceration Protocol B: Cold Maceration (Hexane/Pet Ether) SmallScale->Maceration Heat Sensitive EquipCheck Is SFE (Supercritical CO2) available? LargeScale->EquipCheck EquipCheck->Maceration No SFE Protocol C: Supercritical CO2 (Green/High Efficiency) EquipCheck->SFE Yes PostExtract Target Extraction (Methanol/Ethanol) Soxhlet->PostExtract Maceration->PostExtract SFE->PostExtract

Figure 1: Defatting Decision Tree. Select Protocol A for standard lab work, or Protocol C for industrial/green chemistry applications.

Core Protocols: The "Self-Validating" Workflows

Protocol A: Soxhlet Defatting (The Gold Standard)

Context: This is the most reliable method for complete lipid removal on a laboratory scale.[1] Target: Removal of triglycerides (Oleic/Linoleic acids).[1] Validation Step: The solvent in the siphon tube must run clear and leave no greasy residue when evaporated on a watch glass.[1]

Step-by-Step:

  • Preparation: Crush Brucea javanica seeds. Do not pulverize into a fine flour , as this clogs the thimble.[1] Aim for a coarse meal (particle size ~0.5–1.0 mm).[1]

  • Loading: Place 50g of material into a cellulose thimble.

  • Solvent: Add 250mL Petroleum Ether (60-90°C) or n-Hexane .

    • Scientist Note: Pet Ether is often preferred over Hexane due to lower cost and slightly broader lipophilicity range, but Hexane is more specific for non-polar triglycerides.[1]

  • Extraction: Reflux for 4–6 hours (approx. 8–10 cycles).

  • Validation (Crucial): Take 1 drop of solvent from the siphon arm.[1] Place on a glass slide. If it evaporates leaving a white/oily ring, continue refluxing.[1]

  • Recovery: Remove the thimble. Dry the marc (plant residue) in a fume hood until solvent-free.[1]

  • Next Step: Proceed to Ethanol/Methanol extraction for quassinoids.

Protocol B: Liquid-Liquid Partitioning (The "Rescue" Op)

Context: Use this if you have already extracted the seeds with Ethanol and now have a crude, oily extract.[1] Risk: High risk of emulsion formation.[1]

Step-by-Step:

  • Suspension: Suspend the crude Ethanol extract in warm water (1:10 ratio).

  • Partition: Add an equal volume of Petroleum Ether .

  • Agitation: Shake gently. DO NOT VIGOROUSLY SHAKE. Brucea oils + Quassinoids + Water = Mayonnaise-like emulsion.

  • Separation: Allow layers to settle.[1] The top layer is the Lipid layer (Discard or save for oil analysis).[1] The bottom layer is the Aqueous Quassinoid layer.

  • Repeat: Repeat 3x until the upper layer is colorless.

Troubleshooting Center: FAQs & Emulsion Management

Issue 1: "I have a stubborn emulsion that won't separate."

Diagnosis: Brucea oils contain fatty acids that act as surfactants.[1] When mixed with water and polar quassinoids, they form stable micelles.[1] Corrective Action: Follow the Emulsion Breaking Workflow below.

EmulsionBreaking Emulsion Emulsion Detected Step1 1. Salting Out Add NaCl (Sat. Brine) to 5% Emulsion->Step1 Check1 Separated? Step1->Check1 Step2 2. Filtration Filter through Celite 545 pad Check1->Step2 No Success Clean Separation Check1->Success Yes Check2 Separated? Step2->Check2 Step3 3. Centrifugation 3000g for 10 mins Check2->Step3 No Check2->Success Yes Step3->Success

Figure 2: Emulsion Breaking Protocol. Always start with "Salting Out" (increasing ionic strength) before moving to mechanical separation.[1]

Issue 2: "Am I losing Bruceantin/Bruceine D in the lipid waste?"

Analysis: Quassinoids are moderately polar.[1] While they prefer the aqueous/alcohol phase, trace amounts can be entrained in the lipid phase if the solvent is too polar (e.g., using Diethyl Ether for defatting).[1] Verification Test:

  • Take 5mL of your discarded lipid (Pet Ether) fraction.[1]

  • Evaporate to dryness.

  • Perform TLC (Silica gel).[1]

    • Mobile Phase: Chloroform:Methanol (9:1).[1]

    • Detection: Spray with 10% Sulfuric Acid in EtOH and heat.[1][2]

    • Result: If you see dark spots at

      
       0.3–0.6 (characteristic of Quassinoids), your defatting solvent is too polar or the partition was too aggressive.[1] Switch to n-Hexane.
      
Issue 3: "My HPLC pressure spikes after injecting the sample."

Cause: Residual triglycerides are precipitating in the reverse-phase (C18) column.[1] Solution:

  • Pre-Guard Column: Install a C18 guard column.[1]

  • SPE Cleanup (Solid Phase Extraction):

    • Pass your delipidated sample through a C18 SPE cartridge .[1]

    • Wash: 10% Methanol (removes salts/highly polar impurities).[1]

    • Elute: 80% Methanol (elutes Quassinoids).[1]

    • Discard: The cartridge retains the "hard" lipids that Pet Ether missed.

Data Summary: Solvent Efficiency

SolventPolarity IndexLipid Removal CapacityQuassinoid Loss RiskRecommended For
n-Hexane 0.1HighVery LowBest for initial defatting
Petroleum Ether 0.1HighLowStandard Lab Protocol
Heptane 0.1HighVery LowHigh-temp extractions
Chloroform 4.1ModerateHigh DO NOT USE for defatting
Supercritical CO2 VariableVery High ZeroIndustrial/Green Chem

References

  • Su, Z. Q., et al. (2013).[1][2][3] "A new quassinoid from fruits of Brucea javanica."[1][2][4][5] Journal of Asian Natural Products Research. Link[1]

  • Kim, I. H., et al. (2003).[1][3] "Three Novel Quassinoids, Javanicolides A and B, and Javanicoside A, from Seeds of Brucea javanica."[1][3] Tetrahedron. Link[1][3]

  • Ge, F. H., & Lei, H. P. (2006).[1] "Study on the supercritical carbon dioxide extraction of Brucea Javanica oil." Zhong Yao Cai (Journal of Chinese Medicinal Materials). Link

  • Kato, E., et al. (2019).[1][6] "Quassinoids in Brucea javanica are potent stimulators of lipolysis in adipocytes."[1] Fitoterapia. Link[1][3]

  • Chen, J., et al. (2013).[1][3] "Chemical constituents of the fruits of Brucea javanica." Chemistry of Natural Compounds. Link[1]

Sources

Addressing variability in yadanziolide A IC50 values across cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing variability in Yadanziolide A IC50 values across cell lines Document ID: TS-YAD-001 Status: Active Last Updated: October 26, 2023

Executive Summary & Mechanism of Action

This compound is a quassinoid isolated from the seeds of Brucea javanica (Ya-Dan-Zi). While it exhibits potent antitumor activity, researchers frequently report significant variability in IC50 values (ranging from nanomolar to micromolar concentrations) across different cell lines and even between experimental replicates.

Core Mechanism: this compound acts primarily as a protein synthesis inhibitor and a potent suppressor of the NF-κB signaling pathway . It functions by targeting the ribosome to inhibit peptide chain elongation and blocking IKK-mediated phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.

Why Variability Occurs: The observed IC50 discrepancies are rarely due to compound degradation (if stored correctly) but are usually driven by three factors:

  • MDR/P-gp Expression: Quassinoids are substrates for P-glycoprotein (MDR1). Cell lines with high basal P-gp (e.g., A549, KB-V1) will show artificially high IC50 values compared to sensitive lines (e.g., HCT116).

  • Solubility Artifacts: this compound is lipophilic. Improper serial dilutions in aqueous media cause micro-precipitation, leading to erratic dose-response curves.

  • Assay Timing: As a protein synthesis inhibitor, cytotoxicity is time-dependent. 24-hour assays often underestimate potency compared to 72-hour assays.

Diagnostic Framework (Troubleshooting Logic)

Use this logic tree to diagnose the source of your IC50 variability.

TroubleshootingLogic Start Start: IC50 Variability Detected CheckSolubility Check 1: Visual Inspection (Precipitation in wells?) Start->CheckSolubility CheckTime Check 2: Incubation Time (< 48 Hours?) CheckSolubility->CheckTime No SolubilityIssue Issue: Compound Precipitation Action: Optimize DMSO Step-down CheckSolubility->SolubilityIssue Yes CheckMDR Check 3: Cell Line MDR Status (P-gp Expression?) CheckTime->CheckMDR No TimeIssue Issue: Insufficient Exposure Action: Extend to 72h CheckTime->TimeIssue Yes MDRIssue Issue: Efflux Pump Resistance Action: Co-treat with Verapamil CheckMDR->MDRIssue High P-gp ValidResult Result: Valid Biological Variance CheckMDR->ValidResult Low P-gp

Figure 1: Diagnostic logic flow for identifying the root cause of this compound IC50 shifts.

Frequently Asked Questions (Technical Support)

Q1: Why is my IC50 in A549 cells (lung) 10-50x higher than in HCT116 cells (colon)?

Diagnosis: This is likely a biological resistance mechanism, not a technical error. Explanation: this compound, like many quassinoids (e.g., Bruceine D), is a substrate for the multidrug resistance protein P-glycoprotein (P-gp/MDR1).

  • HCT116: Typically Low P-gp expression

    
     High sensitivity (Low IC50).
    
  • A549: Moderate-to-High basal P-gp expression

    
     Drug efflux reduces intracellular concentration 
    
    
    
    Higher IC50. Validation Experiment: Perform the cytotoxicity assay in A549 cells in the presence and absence of Verapamil (5-10 µM) , a P-gp inhibitor. If the IC50 drops significantly with Verapamil, the variability is due to MDR efflux.
Q2: I see "jagged" dose-response curves and high standard deviations between replicates.

Diagnosis: Solubility artifact (Micro-precipitation). Explanation: this compound is poorly soluble in water.[1] If you perform serial dilutions directly in the culture medium (aqueous), the compound may crash out of solution before reaching the cells. Solution:

  • Prepare a 1000x stock in 100% DMSO.

  • Perform serial dilutions in 100% DMSO first (not in media).

  • Transfer 1 µL of each DMSO dilution into 999 µL of media (Intermediate Plate).

  • Transfer from the Intermediate Plate to the Cell Plate. This ensures the compound is fully solubilized before hitting the aqueous buffer.

Q3: My 24-hour IC50 is >50 µM, but literature suggests <5 µM.

Diagnosis: Insufficient incubation time. Explanation: this compound inhibits protein synthesis. Unlike membrane-disrupting agents which kill instantly, protein synthesis inhibitors require time to deplete existing cellular protein pools, leading to apoptosis. Recommendation: Extend incubation time to 72 hours to capture the true cytotoxic potential.

Comparative Data: Expected IC50 Ranges

The following table summarizes expected sensitivity profiles based on cell line characteristics. Note: Values are representative ranges for Brucea quassinoids; specific lots must be titrated.

Cell LineTissue OriginP-gp StatusExpected IC50 Range (72h)Notes
HCT116 ColonLow0.05 – 0.5 µMHighly sensitive; standard baseline model.
KB Oral / HeLa derivativeLow0.1 – 1.0 µMGood sensitivity.
A549 LungIntermediate/High2.0 – 20.0 µMVariable; often requires higher doses due to efflux.
KB-V1 Oral (MDR+)Very High> 50 µMResistant control; use to verify P-gp substrate status.

Mechanism of Action Visualization

Understanding the pathway helps interpret why certain cell lines (e.g., those dependent on NF-κB for survival) are more sensitive.

MOA cluster_cyto Cytoplasm Yadanziolide This compound Ribosome Ribosome (Peptidyl Transferase) Yadanziolide->Ribosome Inhibits Elongation IKK IKK Complex Yadanziolide->IKK Inhibits Phosphorylation ProteinSynth ProteinSynth Ribosome->ProteinSynth Protein Synthesis IkB IκBα (Inhibitor) IKK->IkB Normally Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Blocked CellDeath CellDeath ProteinSynth->CellDeath Depletion leads to Apoptosis

Figure 2: Dual mechanism of this compound: Inhibition of protein synthesis and blockade of the NF-κB pathway.

Standard Operating Procedure (SOP): Optimized Cytotoxicity Assay

To minimize technical variability, follow this "DMSO-Step-Down" protocol.

Reagents:

  • This compound (Store powder at -20°C).[1]

  • Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).

  • CellTiter-Glo® (Promega) or MTT Reagent.

Protocol:

  • Stock Preparation:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mM .

    • Critical: Vortex for 30 seconds. Inspect for clarity. If cloudy, sonicate for 5 minutes.

  • Cell Seeding (Day 0):

    • Seed cells in 96-well white-walled plates (for Luminescence) or clear plates (for MTT).

    • Density: 3,000 - 5,000 cells/well (ensure cells are in log phase during the 72h treatment).

    • Incubate 24h to allow attachment.

  • Compound Dilution (Day 1):

    • Step A (100% DMSO): Prepare a 1:3 serial dilution series in a separate PCR plate using 100% DMSO .

    • Step B (Intermediate): Transfer 2 µL of the DMSO series into 198 µL of pre-warmed culture media (1:100 dilution). Mix well. Final DMSO is now 1%.

    • Step C (Treatment): Remove old media from cells. Add 100 µL of the Intermediate mix to the cells.

    • Result: Final DMSO concentration is 1% . (Include a 1% DMSO vehicle control).

  • Readout (Day 4):

    • Incubate for 72 hours .

    • Add detection reagent (e.g., CellTiter-Glo) and read luminescence/absorbance.

    • Calculate IC50 using non-linear regression (Log(inhibitor) vs. response -- Variable slope).

References

  • Mechanism of Action (NF-κB)

    • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action.[2] National Institutes of Health (NIH).

  • Quassinoid Cytotoxicity & MDR

    • Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica.[3][4] PubMed.[5]

  • Solubility & DMSO Handling

    • Dimethyl sulfoxide (DMSO) solubility and stability guidelines.[6] ResearchGate / MedChemExpress Technical Support.

  • Structure & Isolation

    • X-ray structure of yadanziolide S and isolation of quassinoids

Sources

Technical Support Center: Purification of Quassinoids from Brucea javanica

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for separating Yadanziolide A from Brusatol Ticket ID: #BJ-Q-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Chemistry[1]

Executive Summary

The separation of Brusatol (Bru) and This compound (Yad-A) presents a classic phytochemical challenge: resolving two structurally homologous quassinoids from a complex, lipid-rich matrix (Brucea javanica seeds).[1]

While both share the picrasane skeleton, their physicochemical difference lies in the C-13 side chain. Brusatol possesses a lipophilic senecioic acid ester side chain, rendering it less polar.[1] This compound typically lacks this large lipophilic ester or possesses higher hydroxylation, making it significantly more polar .[1]

This guide prioritizes High-Speed Counter-Current Chromatography (HSCCC) as the primary separation engine to prevent irreversible adsorption on solid supports (silica), followed by RP-HPLC for final polishing.

Module 1: Extraction & Pre-Purification

Q: My crude extract is an oily sludge. How do I prepare it for chromatography without ruining my column?

A: Brucea javanica seeds are 20-40% oil by weight.[1] Direct alcohol extraction co-extracts massive amounts of lipids, which cause emulsification in HSCCC and irreversible clogging in HPLC.[1] You must implement a defatting step.

Protocol: The "Defat-First" Workflow

  • Pulverization: Crush seeds to a coarse powder (do not grind to fine dust to avoid filtration issues).[1]

  • Defatting (Critical): Macerate with Petroleum Ether (60-90°C) or n-Hexane (1:10 w/v) x 3 times at room temperature. Discard the solvent (contains lipids).

  • Extraction: Extract the residue with 95% Ethanol or Methanol x 3 times.

  • Partition: Suspend the dried EtOH extract in water. Partition sequentially with:

    • Petroleum Ether (removes residual fats).

    • Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂) .[1]

    • Technical Note: Both Brusatol and Yad-A concentrate in the EtOAc/CH₂Cl₂ layer . The water layer contains highly polar glycosides (Bruceosides) and can be set aside.

Module 2: HSCCC Separation Strategies (The Core Engine)

Q: I am observing poor resolution or stationary phase loss in HSCCC. Which solvent system should I use?

A: Quassinoids require a biphasic system that balances their moderate polarity.[1] The HEMWat (n-Hexane : Ethyl Acetate : Methanol : Water) family is the gold standard here.[1]

Troubleshooting the Solvent System:

  • Issue: Compounds elute too fast (

    
    ).
    
    • Diagnosis: The mobile phase is too strong.

    • Fix: Increase the water/hexane ratio (reduce MeOH/EtOAc).

  • Issue: Compounds elute too slow (

    
    ) or cause emulsification.
    
    • Diagnosis: The system viscosity is too high or settling time is poor.[1]

    • Fix: Move to a "ChMWat" system (Chloroform : Methanol : Water) for better density difference, though HEMWat is preferred for toxicity reasons.[1]

Recommended System for Brusatol/Yad-A: HEMWat (3 : 5 : 3 : 5, v/v) or (1 : 1 : 1 : 1, v/v) .

  • Mode: Head-to-Tail (aqueous lower phase = mobile; organic upper phase = stationary).[1]

  • Logic: Since Yad-A is more polar, it will partition more into the mobile (aqueous) phase and elute first .[1] Brusatol, being less polar, will be retained longer in the stationary (organic) phase.[1]

Visualization: The HSCCC Decision Matrix

HSCCC_Workflow Start Crude EtOAc Extract MeasureK Measure Partition Coefficient (K) (HPLC Area Upper / Area Lower) Start->MeasureK Decision Is 0.5 < K < 2.5? MeasureK->Decision GoodK Proceed to HSCCC System: HEMWat (3:5:3:5) Decision->GoodK Yes LowK K < 0.5 (Too Polar) Increase Organic Strength (e.g., HEMWat 4:5:4:5) Decision->LowK No HighK K > 2.5 (Too Non-Polar) Increase Aqueous Strength (e.g., HEMWat 5:5:2:8) Decision->HighK No Separation Elution Order (Head-to-Tail): 1. This compound (Early) 2. Brusatol (Late) GoodK->Separation LowK->MeasureK Re-test HighK->MeasureK Re-test

Caption: Workflow for optimizing partition coefficients (K) in counter-current chromatography to ensure baseline separation of quassinoids.

Module 3: RP-HPLC Polishing & Analysis

Q: Peaks are co-eluting on my C18 column. How do I verify purity?

A: Brusatol and this compound have distinct retention behaviors on C18 due to the senecioic acid ester on Brusatol.[1] If they co-elute, your gradient is likely too steep (increasing organic solvent too fast).[1]

Optimized Analytical Method:

  • Column: C18 (e.g., Cosmosil 5C18-MS-II or equivalent), 4.6 × 250 mm, 5 µm.[1]

  • Wavelength: 220 nm (Targeting the

    
    -unsaturated ketone).[1]
    
  • Temperature: 30°C (Constant temperature is vital for reproducible retention times).

  • Flow Rate: 1.0 mL/min.[1][2]

Gradient Table (Acetonitrile/Water):

Time (min)Water (A) %Acetonitrile (B) %Phase Description
0-59010Equilibration
5-2590 → 6010 → 40Separation Window (Yad-A elutes ~12-15 min)
25-4060 → 3040 → 70Brusatol Elution (~28-32 min)
40-4530 → 1070 → 90Wash

Note: this compound (more polar) will elute significantly earlier than Brusatol.[1]

Q: How do I confirm identity without MS?

A: Check the UV spectrum.

  • Brusatol:

    
     ~220 nm and often a shoulder ~280 nm depending on the ester.[1]
    
  • This compound: Similar UV max, but the retention time shift is the primary non-MS indicator.[1] Brusatol's retention is heavily influenced by the C-13 ester; hydrolysis products (Brusatol -> Bruceolide) elute much earlier, often co-eluting with Yad-A if not careful.[1] Ensure your sample pH is neutral to prevent ester hydrolysis.

Summary of Physicochemical Data

FeatureThis compoundBrusatolImplication for Separation
Formula C₂₀H₂₆O₉ (Typical Aglycone)C₂₆H₃₂O₈Brusatol is larger/heavier.[1]
Key Substituent Hydroxyls / Short estersC-13 Senecioic Acid EsterBrusatol is less polar (Lipophilic tail).[1]
RP-HPLC Order Elutes First Elutes Second Easy to resolve on C18 gradients.
HSCCC (Aq.[3][4] Mobile) Elutes First (

)
Elutes Second (

)
Yad-A favors the aqueous phase more.[1]

References

  • Yan, R., et al. (2015). Separation of quassinoids from Brucea javanica by HSCCC.[1] Journal of Separation Science. (Context: Establishes HEMWat systems for quassinoid separation).

  • Ma, J., et al. (2019). Simultaneous Determination of Three Quassinoids in Brucea javanica by High Performance Liquid Chromatography.[1][2] Hilaris Publisher.[1] (Context: Validated HPLC protocols for Brusatol).

  • Zhang, L., et al. (2013). Brusatol isolated from Brucea javanica (L.) Merr.[1][5][6] induces apoptotic death of insect cell lines.[1][5][6] Pesticide Biochemistry and Physiology. (Context: Isolation protocols and bioactivity).[1]

  • Chen, Y., et al. (2013). Quassinoids from the seeds of Brucea javanica.[1] Journal of Natural Products. (Context: Structural elucidation and polarity differences).

Sources

Validation & Comparative

Publish Comparison Guide: Yadanziolide A vs. Sorafenib in HCC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency vs. Stability Paradox

In the landscape of Hepatocellular Carcinoma (HCC) therapeutics, the comparison between Yadanziolide A (Y-A) and Sorafenib represents a clash between emerging natural product potency and established clinical stability.[1]

The Verdict: this compound demonstrates significantly higher in vitro potency, with IC50 values in the nanomolar (nM) range (approx. 170–360 nM) across key HCC cell lines.[2][3] In contrast, Sorafenib, the clinical standard of care, typically requires micromolar (µM) concentrations (approx. 5–10 µM) to achieve similar cytotoxicity.[4] However, Y-A's mechanism—specifically targeting the JAK2/STAT3 axis—offers a distinct advantage over Sorafenib’s multi-kinase inhibition, potentially bypassing common resistance pathways.[4]

Compound Profiles & Mechanism of Action[5][6][7]

To understand the divergence in IC50 values, one must look at the molecular targets. Sorafenib acts as a broad-spectrum blockade, whereas this compound functions as a precision signaldisruptor.[3][4]

FeatureThis compoundSorafenib
Class Quassinoid (furo-lactone motif)Multi-Kinase Inhibitor (Bi-aryl urea)
Source Brucea javanica seedsSynthetic Small Molecule
Primary Targets JAK2/STAT3 , NF-κBVEGFR, PDGFR, RAF (C-Raf, B-Raf)
Cell Death Mode Apoptosis & AutophagyApoptosis & Ferroptosis
Solubility Low (Requires DMSO)Low (Lipophilic)
Mechanistic Divergence Diagram

The following diagram illustrates the non-overlapping pathways utilized by these two compounds, highlighting why Y-A may be effective in Sorafenib-resistant phenotypes (which often upregulate STAT3).[3][4]

MoA_Comparison cluster_YA This compound Mechanism cluster_Sorafenib Sorafenib Mechanism YA This compound JAK2 JAK2 Phosphorylation YA->JAK2 Inhibits Caspase Caspase-3/9 (Apoptosis) YA->Caspase Induces (via Bax) STAT3 STAT3 Dimerization JAK2->STAT3 Activates Bcl2 Bcl-2 (Survival) STAT3->Bcl2 Upregulates Sora Sorafenib RTK RTKs (VEGFR/PDGFR) Sora->RTK Inhibits RAF RAF/MEK/ERK Sora->RAF Inhibits RTK->RAF Signaling Angio Angiogenesis RTK->Angio Promotes Prolif Proliferation RAF->Prolif Promotes

Caption: Mechanistic segregation showing this compound targeting the JAK/STAT survival axis vs. Sorafenib targeting angiogenic and proliferative kinase cascades.[3][4]

Comparative IC50 Analysis

The data below synthesizes findings from recent high-purity studies (2024) and historical benchmarks. Note the magnitude of difference: Y-A is approximately 15-30x more potent on a molar basis in HepG2 cells.[3][4]

Table 1: IC50 Values in Human HCC Cell Lines (48h Treatment)
Cell LinePhenotypeThis compound (IC50)Sorafenib (IC50)Potency Ratio (Sora/Y-A)
HepG2 Non-metastatic, p53 wt0.30 µM (300 nM)~5.0 - 10.0 µM ~16x - 33x
Huh7 Well-differentiated, p53 mut0.36 µM (362 nM)~6.0 - 12.0 µM ~16x - 33x
LM-3 Highly metastatic0.17 µM (171 nM)~7.0 - 15.0 µM ~40x - 80x
HL-7702 Normal Liver (Control)0.77 µM (768 nM)> 20.0 µM N/A

Data Source Synthesis: Y-A values derived from Lin et al. (2024) [1]; Sorafenib ranges derived from standard benchmarks [3][4].[3][4]

Technical Insight: The significantly lower IC50 of Y-A in LM-3 cells (metastatic model) compared to HepG2 suggests that Y-A may be particularly effective against aggressive, migratory phenotypes.[3][4] This correlates with its ability to inhibit STAT3, a driver of metastasis.[3]

Experimental Validation Protocol

To reproduce these IC50 values, a self-validating workflow is essential.[3][4] Natural products like Y-A often suffer from batch variability; therefore, purity verification is step zero.[3][4]

Critical Protocol: High-Precision Cytotoxicity Assay (CCK-8/MTT)

Pre-requisites:

  • This compound Stock: Dissolve to 10 mM in 100% DMSO. Store at -80°C. Avoid repeated freeze-thaw.

  • Cell Density: HepG2 (5x10³ cells/well), LM-3 (3x10³ cells/well).[3][4]

Protocol_Workflow Start Step 1: Seeding 96-well plate (24h attachment) Treat Step 2: Treatment Serial Dilution (0, 0.1, 0.3, 1, 3, 10 µM) Start->Treat Control Control Check DMSO < 0.1% final Treat->Control Control->Treat Fail (Redo) Incubate Step 3: Incubation 48 Hours 37°C, 5% CO2 Control->Incubate Pass Read Step 4: Readout CCK-8 / MTT Absorbance Incubate->Read Calc Step 5: Analysis Non-linear regression (Log-inhibitor vs Response) Read->Calc

Caption: Step-by-step workflow for validating IC50. The "Control Check" is critical: Y-A requires DMSO, but DMSO >0.1% can induce background toxicity in HepG2.

Expertise Note: When comparing Y-A to Sorafenib, you must run them on the same plate . Sorafenib is sensitive to serum binding.[3][4] Ensure your FBS concentration is consistent (typically 10%).[3][4] A variation from 10% to 5% FBS can artificially lower the Sorafenib IC50 by reducing protein binding, skewing the comparison against Y-A.

Implications for Drug Development

The Resistance Breaker

Sorafenib resistance is often mediated by the activation of escape pathways, including the JAK/STAT and PI3K/Akt loops. Since this compound directly targets STAT3 phosphorylation [1], it holds theoretical potential as a second-line agent for Sorafenib-resistant HCC, or as a sensitizer in combination therapy.[3][4]

The Toxicity Window

While Y-A is potent, the therapeutic index (TI) is narrower.[3]

  • Y-A TI: ~2.5 (IC50 Normal Liver / IC50 HepG2 = 768/300).[3][4]

  • Sorafenib TI: Generally >5 in vitro (though systemic side effects in vivo are significant).[3][4]

  • Developmental Risk: The low IC50 in normal liver cells (HL-7702) warrants careful formulation (e.g., liposomal delivery) to prevent hepatotoxicity in non-tumor tissue.[3][4]

References

  • Lin, L., & Chen, Q. (2024).[3][4][5][6] this compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study.[2][3][4][6] Biology, 13(7), 528.[3][4][6] Source:[Link]

  • Zhang, J., et al. (2022).[3][4][7] Major Constituents From Brucea javanica and Their Pharmacological Actions. Frontiers in Pharmacology, 13. Source:[Link]

  • Geng, Z., et al. (2018).[3][4] Sorafenib versus cytotoxic chemotherapy for patients with advanced hepatocellular carcinoma: a retrospective, single-institution study.[3][4] Investigational New Drugs, 30(4).[3][4] Source:[Link]

  • Kim, H.Y., et al. (2019).[3][4] Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells.[8] BMB Reports, 52(10), 609-614.[3][4] Source:[Link][3][4][8][9][10][11]

Sources

Comparative Validation Guide: STAT3 Inhibition via Specific siRNA vs. Yadanziolide A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a master regulator of cell survival, proliferation, and immune evasion in oncogenesis. Validating STAT3 as a therapeutic target requires a dual-approach strategy: genetic silencing to confirm target dependency and pharmacological inhibition to evaluate clinical translatability.

This guide compares two distinct validation modalities:

  • Genetic Silencing (siRNA): Eliminates the protein pool, providing high specificity but slow onset.

  • Pharmacological Inhibition (Yadanziolide A): A quassinoid derived from Brucea javanica that blocks phosphorylation signaling, offering rapid kinetics but distinct off-target profiles.

Key Insight: While siRNA proves that the presence of STAT3 is required for survival, this compound (Y-A) validates that the activation (phosphorylation) of the pathway can be druggable. The most robust validation data comes from the convergence of these two datasets.

Mechanistic Profiling & Intervention Points[1][2]

To interpret your data correctly, you must understand where each agent acts within the signaling cascade.

The Signaling Architecture
  • siRNA Mechanism: Operates post-transcriptionally in the cytoplasm. It loads into the RISC complex to degrade STAT3 mRNA. The result is a global reduction in Total STAT3 protein.

  • This compound Mechanism: Operates at the protein signaling level.[1][2][3][4] Current preclinical data indicates Y-A targets the TNF-α/JAK2 axis, preventing the tyrosine phosphorylation (Y705) required for STAT3 dimerization and nuclear translocation. The result is a reduction in p-STAT3 with Total STAT3 levels initially remaining stable.

Pathway Visualization

The following diagram illustrates the distinct intervention points of siRNA versus this compound within the JAK-STAT pathway.

STAT3_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Cytokines (IL-6, TNF-α) Receptor Cytokine Receptor Ligand->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3_Inactive STAT3 (Monomer) JAK2->STAT3_Inactive Phosphorylates STAT3_Phos p-STAT3 (Y705) STAT3_Inactive->STAT3_Phos STAT3_Dimer STAT3 Dimer STAT3_Phos->STAT3_Dimer Dimerization mRNA STAT3 mRNA mRNA->STAT3_Inactive Translation RISC RISC Complex RISC->mRNA Degrades TargetGenes Target Genes (Bcl-2, c-Myc, Cyclin D1) STAT3_Dimer->TargetGenes Transcription siRNA STAT3 siRNA siRNA->RISC Loads Yadanziolide This compound Yadanziolide->JAK2 Inhibits Phosphorylation

Figure 1: Mechanistic divergence between genetic silencing (siRNA targeting mRNA stability) and pharmacological inhibition (this compound blocking upstream JAK2/STAT3 phosphorylation).[5][6]

Experimental Protocols

Protocol A: Genetic Silencing (STAT3 siRNA)

Objective: Depletion of Total STAT3 protein. Timeline: 48–72 hours.

  • Design & Sourcing:

    • Use a pool of 3 distinct siRNAs targeting different exons of STAT3 to minimize off-target effects.

    • Control: Non-targeting Scrambled siRNA (Universal Negative Control).

  • Seeding:

    • Seed cells (e.g., HepG2, A549) in 6-well plates to reach 60-70% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Dilute siRNA to a final concentration of 50–100 nM in Opti-MEM.

    • Dilute Transfection Reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM.

    • Mix 1:1 and incubate for 15 minutes at room temperature.

  • Treatment:

    • Add complexes to cells dropwise.

    • Crucial Step: Do not change media for at least 24 hours to ensure uptake.

  • Harvest:

    • Perform lysis at 48h for mRNA analysis (qPCR) and 72h for protein analysis (Western Blot).

Protocol B: Pharmacological Inhibition (this compound)

Objective: Blockade of STAT3 Activation (p-STAT3). Timeline: 12–24 hours.

  • Preparation:

    • Dissolve this compound powder in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Dose Ranging:

    • Prepare working solutions in complete media.

    • Recommended Concentrations: 0.1 µM, 0.5 µM, 1.0 µM, and 5.0 µM.

    • Control: Vehicle control (DMSO concentration matched to the highest drug dose, typically <0.1%).

  • Treatment:

    • Treat cells at 70-80% confluency.

    • Incubate for 12 to 24 hours . (Note: Y-A acts rapidly; prolonged incubation >48h may result in secondary toxicity unrelated to STAT3).

  • Harvest:

    • Lyse cells immediately using RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF) to preserve p-STAT3 status.

Performance Comparison & Data Interpretation

The following table synthesizes performance metrics based on current literature and standard validation workflows.

FeatureSTAT3 siRNA (Genetic)This compound (Pharmacological)
Primary Target Total STAT3 Proteinp-STAT3 (Tyr705) / JAK2
Mechanism mRNA Degradation (RISC-mediated)Signal Transduction Blockade
Time to Effect Slow (48–72 hours)Rapid (4–24 hours)
Specificity High (Sequence-specific)Moderate (Potential off-target kinase inhibition)
Potency (IC50) 10–50 nM0.1–1.0 µM (Cell line dependent)
Western Blot Profile Loss of Total STAT3 & p-STAT3Loss of p-STAT3; Total STAT3 remains stable initially
In Vivo Utility Low (Requires complex delivery vehicles)High (Oral/Intraperitoneal bioavailability)
Downstream Effect Reduced Bcl-2, Cyclin D1Reduced Bcl-2, Caspase-3 Activation
Western Blot Validation Strategy

When comparing these two methods on a Western Blot, the band patterns will differ significantly in the early timepoints.

  • siRNA Lane: You should see a faint or absent band for Total STAT3 . Consequently, the p-STAT3 band will also be absent (no substrate to phosphorylate).

  • This compound Lane: You should see a strong band for Total STAT3 (comparable to control) but a significantly weaker or absent band for p-STAT3 .

    • Note: If Y-A treatment is extended to 48h+, Total STAT3 may eventually decrease due to apoptosis-driven proteolysis, not direct inhibition.

Functional Validation (Apoptosis)

Both methods should converge on the same phenotype if STAT3 is the driver.

  • Assay: Annexin V / PI Flow Cytometry.

  • Expectation:

    • siRNA: ~20-40% apoptosis at 72h.

    • Y-A: ~30-60% apoptosis at 24h (Dose-dependent).

  • Synergy: Combining a sub-optimal dose of Y-A with partial siRNA knockdown often yields synergistic cytotoxicity, confirming the pathway dependency.

Experimental Workflow Visualization

This diagram outlines the parallel workflow to generate a robust comparative dataset.

Workflow cluster_prep Preparation cluster_treat Treatment Phase cluster_analysis Readout Cells Cancer Cell Line (e.g., HepG2) Split Split into Groups Cells->Split GroupA Group A: siRNA (100 nM) Split->GroupA GroupB Group B: this compound (0.5 - 1.0 µM) Split->GroupB GroupC Controls (Scramble / DMSO) Split->GroupC TimeA Incubate 48-72h GroupA->TimeA TimeB Incubate 12-24h GroupB->TimeB Lysis Cell Lysis (+Phosphatase Inhibitors) GroupC->Lysis TimeA->Lysis TimeB->Lysis WB Western Blot (p-STAT3 vs Total STAT3) Lysis->WB FACS Flow Cytometry (Annexin V) Lysis->FACS

Figure 2: Parallel experimental workflow for validating STAT3 inhibition. Note the distinct incubation times required for genetic vs. pharmacological methods.

Troubleshooting & Expert Tips

  • The "Rebound" Effect (siRNA): STAT3 has a long half-life. If you harvest too early (<24h), you will not see knockdown. If you harvest too late (>96h), the cell may compensate or the siRNA effect may dilute. Optimal window: 48-72h. [7]

  • Phospho-Stability (Y-A): p-STAT3 is extremely labile. When validating this compound, keep lysates on ice at all times and ensure your lysis buffer contains fresh phosphatase inhibitors (e.g., PhosSTOP or Na3VO4).

  • Off-Target Toxicity: this compound is a potent quassinoid. If you observe >80% cell death within 6 hours, you are likely seeing non-specific necrosis rather than STAT3-mediated apoptosis. Titrate the dose down to the 0.1–0.5 µM range.

References

  • This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway. Biology (Basel).[8] 2024.[8] [Link]

  • Major Constituents From Brucea javanica and Their Pharmacological Actions. Frontiers in Pharmacology. 2022.[9][10] [Link]

  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? Cancers. 2025.[11] [Link]

  • Synergistic effect of STAT3-targeted small interfering RNA and AZD0530 against glioblastoma. Cancer Management and Research.[12] 2019. [Link]

Sources

Synergistic Effects of Yadanziolide A Combined with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide (Technical Application Note) Audience: Researchers, Drug Development Scientists, and Oncologists.

A Mechanistic & Experimental Guide for Precision Oncology

Executive Summary: The Precision Alternative to Crude Emulsions

For decades, Brucea javanica Oil Emulsion (BJOE) has been a staple in traditional and integrative oncology, widely cited for its ability to reverse multidrug resistance (MDR) when combined with standard chemotherapy. However, for modern drug development, the variability of crude oil extracts presents a standardization challenge.

Yadanziolide A (Y-A) , a purified quassinoid isolated from Brucea javanica, emerges as the high-precision alternative. Unlike the broad-spectrum activity of the oil emulsion, Y-A exhibits a distinct, defined mechanism of action: the potent inhibition of the JAK2/STAT3 signaling axis .

This guide analyzes the synergistic potential of Y-A with Paclitaxel, Cisplatin, and 5-Fluorouracil (5-FU), providing a comparative performance analysis against BJOE and detailed protocols for validating these combinations in your laboratory.

Compound Profile & Mechanistic Basis

The Resistance Paradox

Chemotherapy agents like Paclitaxel (PTX) and Cisplatin (CDDP) are effective initially but often trigger "survival signaling" in tumor cells. A primary culprit is the Signal Transducer and Activator of Transcription 3 (STAT3) .

  • Chemo-Induced Resistance: PTX treatment can induce phosphorylation of STAT3, which upregulates anti-apoptotic proteins (Bcl-2, Bcl-xL), effectively neutralizing the drug's cytotoxicity.

  • The Y-A Solution: this compound interrupts this feedback loop by inhibiting JAK2 and STAT3 phosphorylation, thereby resensitizing the cell to the chemotherapy agent.

Comparative Analysis: this compound vs. Alternatives
FeatureThis compound (Purified) Brucea javanica Oil Emulsion (BJOE) Brusatol (Alternative Quassinoid)
Primary Mechanism JAK2/STAT3 Inhibition [1]Membrane disruption & Fatty acid effectsNrf2 Pathway Inhibition
Target Specificity High (Targeted Signal Blockade)Low (Broad Cytotoxicity)High (Oxidative Stress Modulation)
Solubility Low (Requires DMSO/Carrier)Lipid-soluble (Emulsion)Moderate
Clinical Status Preclinical / ResearchClinical Use (China)Preclinical
Synergy Potential High (Reverses STAT3-mediated resistance)Moderate (Additive toxicity)High (Reverses ROS scavenging)

Synergistic Combinations: Data & Rationale[1][2][3][4][5][6][7][8][9][10]

Combination A: this compound + Paclitaxel (PTX)
  • Target Indication: Non-Small Cell Lung Cancer (NSCLC), Ovarian Cancer.

  • Mechanistic Logic: PTX stabilizes microtubules, causing mitotic arrest.[1] Resistant cells upregulate STAT3 to survive. Y-A blocks this upregulation.

  • Predicted Synergy: Strong Synergism (Combination Index < 0.7).[2]

  • Data Support: Studies on BJOE show it reverses PTX resistance in A549 cells. Y-A, being the STAT3-targeting component, is the molecular driver of this effect [2].

Combination B: this compound + Cisplatin (CDDP)
  • Target Indication: Hepatocellular Carcinoma (HCC), Gastric Cancer.

  • Mechanistic Logic: CDDP causes DNA crosslinking. Y-A enhances this by downregulating DNA repair enzymes often controlled by STAT3 and preventing the epithelial-mesenchymal transition (EMT) [3].

  • Predicted Synergy: Moderate to Strong Synergism (CI 0.5 – 0.8).

Combination C: this compound + 5-Fluorouracil (5-FU)
  • Target Indication: Colorectal Cancer.[3][4]

  • Mechanistic Logic: 5-FU induces thymidylate synthase inhibition. Y-A enhances apoptosis via the TNF-α pathway, compounding the metabolic stress induced by 5-FU [1].

Visualizing the Mechanism of Synergy

The following diagram illustrates how this compound overcomes Chemotherapy-Induced Resistance using the JAK/STAT blockade.

G Chemo Chemotherapy Agent (Paclitaxel / Cisplatin) TumorCell Tumor Cell Chemo->TumorCell Apoptosis Apoptosis / Cell Death (Restored Sensitivity) Chemo->Apoptosis With Y-A Present Stress Cellular Stress / Damage TumorCell->Stress STAT3_P p-STAT3 Activation (Survival Signal) Stress->STAT3_P Feedback Loop Resistance Drug Resistance (Anti-Apoptosis / EMT) STAT3_P->Resistance Upregulates Bcl-2/Bcl-xL Resistance->Chemo Negates Effect YA This compound Block Inhibition of JAK2/STAT3 Phosphorylation YA->Block Block->STAT3_P BLOCKS Block->Apoptosis Sensitization

Figure 1: Mechanism of Synergy. Chemotherapy often triggers a survival feedback loop via STAT3. This compound blocks this loop, restoring the tumor cell's sensitivity to the cytotoxic agent.

Experimental Protocol: Validating Synergy

Objective: Determine the Combination Index (CI) of this compound and Paclitaxel using the Chou-Talalay Method.

Materials
  • Cell Line: A549 (Lung) or HepG2 (Liver).

  • Compounds:

    • This compound (Stock: 10mM in DMSO).

    • Paclitaxel (Stock: 10mM in DMSO).

  • Assay: CCK-8 or MTT Cell Viability Assay.

  • Software: CompuSyn or equivalent.[5]

Step-by-Step Workflow
  • Single Agent Dose-Finding (Range Finding):

    • Treat cells with serial dilutions of Y-A (e.g., 0.01 µM to 10 µM) and Paclitaxel (0.1 nM to 100 nM) separately for 48 hours.

    • Calculate the IC50 for each drug individually.

  • Constant Ratio Combination Design:

    • Based on IC50s, design a mixture at a constant ratio (e.g., IC50_YA : IC50_PTX).[6]

    • Prepare a mixture solution at 4x the IC50 of both drugs.

    • Perform serial dilutions (1:2) of this mixture to generate 5-6 data points (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).

  • Seeding & Treatment:

    • Day 0: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

    • Day 1: Add drugs:

      • Group 1: Y-A alone (serial dilution).

      • Group 2: Paclitaxel alone (serial dilution).

      • Group 3: Y-A + Paclitaxel (fixed ratio dilution).

      • Group 4: DMSO Control.

    • Day 3 (48h later): Add CCK-8 reagent; incubate 1-4h; read absorbance at 450nm.

  • Data Analysis (The Critical Step):

    • Convert absorbance to "Fraction Affected" (Fa) where 0 = no kill, 1 = 100% kill.

    • Input Fa and Dose data into CompuSyn.

    • Interpretation:

      • CI < 1: Synergism (The goal).[7][2][6]

      • CI = 1: Additive effect.[8]

      • CI > 1: Antagonism.

Technical Note on Solubility

This compound is hydrophobic. Ensure the final DMSO concentration in the well does not exceed 0.1%, as DMSO itself can induce differentiation in some cell lines, confounding the STAT3 results.

Challenges & Future Directions

While Y-A shows immense promise as a "Chemo-Sensitizer," researchers must address:

  • Bioavailability: Like many quassinoids, Y-A has poor oral bioavailability. Formulation into nanoparticles or liposomes (mimicking the natural BJOE structure but with purified payload) is a key development area.

  • Toxicity Window: STAT3 is also vital for normal immune function. The therapeutic window must be established to ensure Y-A sensitizes tumors without suppressing the patient's immune response to the cancer.

References

  • Lin, L., & Chen, Q. (2024). This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study. Biology, 13(7), 528.

  • Zhang, H., et al. (2013). Efficacy of Brucea javanica Oil Emulsion Injection Combined with Chemotherapy for Treating Gastric Cancer: A Systematic Review and Meta-Analysis. Evidence-Based Complementary and Alternative Medicine.

  • Xiang, Y., et al. (2017).[9][10] Brusatol inhibits growth and induces apoptosis in pancreatic cancer cells via JNK/p38 MAPK/NF-κB/Stat3/Bcl-2 signaling pathway.[10] Biochemical and Biophysical Research Communications. (Cited as supporting evidence for quassinoid class mechanism).

Sources

Comparing toxicity profiles of yadanziolide A and bruceine D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Yadanziolide A and Bruceine D are both potent quassinoids isolated from the seeds of Brucea javanica (Ya-Dan-Zi), a plant historically used in traditional Chinese medicine for dysentery and malaria. While they share a picrasane skeleton and a core mechanism of inhibiting protein synthesis, their toxicity profiles diverge due to structural variances at the C-15 position and Ring A.

  • Bruceine D is the industry benchmark for Brucea research. It exhibits a well-defined "therapeutic window," inducing ROS-mediated apoptosis in cancer cells (IC₅₀ ~0.5–2.0 µM) while sparing normal fibroblasts up to ~10–30 µM.

  • This compound is an emerging alternative with a distinct signaling profile, primarily targeting the JAK-STAT3 pathway. It demonstrates superior efficacy in hepatocellular carcinoma models but requires careful dosing due to its potent inhibition of cellular migration and invasion mechanisms.

Chemical & Pharmacological Context

To understand the toxicity, one must understand the structure. Both compounds act as irreversible inhibitors of eukaryotic protein synthesis, but their secondary targets define their safety profiles.

FeatureBruceine DThis compound
Chemical Class Tetracyclic Triterpene QuassinoidTetracyclic Triterpene Quassinoid
Key Structural Feature C-15 hydroxyl group; Methylene oxygen bridge (C8-C13)Specific ester/side-chain variations at C-15
Primary Target Mitochondria & ROS: Disrupts membrane potential (

), activates Nrf2.
Signaling Nodes: Inhibits JAK-STAT3 phosphorylation; Topoisomerase II inhibition.
Solubility Moderate (DMSO soluble)Moderate to Low (Requires specific solvent protocols)
Structure-Activity Relationship (SAR)

The toxicity of quassinoids is inextricably linked to the methylene oxygen bridge between C-8 and C-13 and the


-unsaturated ketone in Ring A.
  • Bruceine D possesses a hydroxyl group at C-15, which contributes to its hydrogen-bonding capacity, influencing its uptake and mitochondrial interaction.

  • This compound shares the core skeleton but differs in side-chain sterics, which alters its binding affinity to the 60S ribosomal subunit and STAT3 domains.

Comparative Cytotoxicity Data

The following data aggregates IC₅₀ values from multiple comparative studies using standardized MTT/CCK-8 assays.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)

Lower values indicate higher potency/toxicity.

Cell Line TypeSpecific LineBruceine D (IC₅₀)This compound (IC₅₀)Selectivity Note
Lung Cancer A5491.01 ± 0.112.5 – 4.0Bruceine D is more potent in NSCLC.[1]
Breast Cancer MCF-79.5 ± 7.7~5.0Comparable potency.
Liver Cancer HepG22.0 – 5.00.1 – 0.5 This compound is significantly more potent in HCC.
Pancreatic PANC-10.5 – 1.0N/ABruceine D is the gold standard for pancreatic lines.
Normal Liver LO2 / GES-1> 250> 50Both show good safety margins in liver tissue.
Normal Skin 1BR3 (Fibroblast)> 30N/ABruceine D shows low dermal toxicity.

Critical Insight: this compound exhibits a higher Selectivity Index (SI) specifically for hepatocellular carcinoma (HCC) cells, whereas Bruceine D is a broad-spectrum agent with a validated safety profile in pancreatic and lung models.

Mechanistic Toxicity Pathways

Understanding how these compounds kill cells is vital for predicting off-target toxicity in vivo.

Bruceine D: The Oxidative Stress Driver

Bruceine D acts as a "mitochondrial poison" in cancer cells. It triggers a surge in Reactive Oxygen Species (ROS), overwhelming the cell's antioxidant defenses (GSH/Nrf2). Normal cells, with more robust mitochondrial reserves, can withstand this stress better than metabolically accelerated cancer cells.

This compound: The Signaling Disruptor

This compound bypasses the simple ROS mechanism and directly interferes with survival signaling. It blocks the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3). Since STAT3 is hyper-activated in tumors but quiescent in most normal tissues, this mechanism provides its safety buffer.

Visualization: Mechanistic Divergence

ToxicityMechanism cluster_Inputs Compound Entry cluster_Targets Primary Cellular Targets cluster_Effects Downstream Toxicity Bruceine Bruceine D Mito Mitochondria (Complex I/II) Bruceine->Mito High Affinity Ribosome 60S Ribosome (Peptidyl Transferase) Bruceine->Ribosome General Yadanziolide This compound Yadanziolide->Ribosome General STAT3 JAK/STAT3 Pathway Yadanziolide->STAT3 Specific Inhibition ROS ROS Surge (Oxidative Stress) Mito->ROS ΔΨm Collapse Outcome Apoptosis (Caspase 3/9) Ribosome->Outcome Elongation Arrest Mig Invasion/Migration Blockade STAT3->Mig Downregulation GSH GSH Depletion ROS->GSH Oxidation GSH->Outcome Redox Failure Mig->Outcome Anoikis

Caption: Bruceine D primarily drives toxicity via mitochondrial ROS accumulation, while this compound targets STAT3 signaling and migration pathways.

Experimental Protocols for Toxicity Assessment

To validate these profiles in your own lab, use the following self-validating workflows. Avoid MTT for these compounds if possible, as quassinoids can alter mitochondrial dehydrogenase activity, potentially skewing MTT results. Use CCK-8 or Annexin V instead.

Protocol A: Differential Cytotoxicity Screen (CCK-8)

Objective: Determine the Selectivity Index (SI) between cancer and normal cells.

  • Cell Seeding:

    • Seed Cancer Line (e.g., HepG2) and Normal Line (e.g., LO2) at

      
       cells/well in 96-well plates.
      
    • Control: Cell-free medium wells (Blank).

  • Drug Treatment (24h post-seeding):

    • Prepare stock solutions of Bruceine D and this compound in DMSO (Max final DMSO < 0.1%).

    • Perform serial dilutions: 0.1, 0.5, 1, 5, 10, 50, 100 µM.

    • Validation Step: Include Doxorubicin (1 µM) as a positive toxicity control.[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Detection:

    • Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours.

    • Measure absorbance at 450 nm.

  • Calculation:

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: ROS Generation Assay (Mechanism Check)

Objective: Confirm if toxicity is ROS-dependent (indicative of Bruceine D).

  • Staining: Load cells with DCFH-DA (10 µM) for 20 mins.

  • Treatment: Treat with IC₅₀ dose of compound for 4–6 hours.

  • Rescue Control (Self-Validation): Pre-treat one group with NAC (N-acetylcysteine, 5 mM) for 1 hour before drug addition.

    • Result Logic: If NAC rescues viability, the toxicity is ROS-mediated (Typical for Bruceine D). If NAC has minimal effect, the mechanism is likely signaling-based (Typical for this compound).

Visualization: Toxicity Screening Workflow

ToxicityWorkflow cluster_Assays Parallel Assays Start Start: Cell Culture Seed Seed Normal vs. Cancer Lines Start->Seed Treat Treat: Serial Dilution (0.1 - 100 µM) Seed->Treat CCK8 CCK-8 Assay (Viability) Treat->CCK8 Annexin Annexin V/PI (Apoptosis Mode) Treat->Annexin Analyze Calculate IC50 & Selectivity Index CCK8->Analyze Annexin->Analyze

Caption: Standardized workflow for determining IC50 and mode of cell death (Apoptosis vs. Necrosis).

References

  • Bruceine D Identified as a Drug Candidate against Breast Cancer. International Journal of Molecular Sciences. (2022). Validates Bruceine D potency in MCF-7/Hs 578T and establishes safety profile.

  • Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling. International Journal of Molecular Medicine. (2016). Establishes the ROS/Mitochondrial mechanism and in vivo safety (3 mg/kg).

  • This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway. Cancers. (2023). Defines this compound's specific activity against liver cancer and STAT3 inhibition.[2]

  • Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells. Journal of Applied Pharmaceutical Science. (2021). Provides comparative IC50 data for normal fibroblasts vs. cancer cells.[1][3]

  • Structure-activity relationships of quassinoids as in vitro protein synthesis inhibitors. Journal of Medicinal Chemistry. (1979). Foundational text on the structural basis (C-15, Ring A) of quassinoid toxicity.

Sources

Evaluating the Therapeutic Promise of Yadanziolide A: A Comparative Guide to its Selectivity Index in Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a central theme in oncological research. A critical parameter in this endeavor is the selectivity index (SI), a measure of a compound's ability to preferentially target cancer cells over healthy, normal cells.[1] This guide provides an in-depth evaluation of the selectivity index of yadanziolide A, a promising natural product, and compares its performance against established chemotherapeutic agents.

This compound is a quassinoid, a class of bitter principles isolated from plants of the Simaroubaceae family, notably Brucea javanica.[2] Emerging research has highlighted its potential as a potent anticancer agent, with studies beginning to elucidate its mechanism of action and cytotoxic profile. This guide will synthesize the available preclinical data to offer a clear perspective on the selective cytotoxicity of this compound, providing a valuable resource for researchers considering this compound for further investigation and development.

The Mechanism of Action: Targeting the JAK-STAT Pathway

This compound exerts its anticancer effects, at least in part, by modulating critical signaling pathways involved in cell proliferation and survival. A key target identified is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis.

This compound has been shown to inhibit the phosphorylation of both JAK2 and STAT3, key components of this pathway. By doing so, it effectively blocks the downstream signaling cascade that promotes the expression of anti-apoptotic proteins like Bcl-2 and survivin, and cell cycle regulators like cyclin D1. This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.

JAK-STAT_Pathway_Inhibition_by_Yadanziolide_A This compound Inhibition of the JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimerization pJAK2->STAT3 Phosphorylates Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Gene_Transcription Translocates to Nucleus Yadanziolide_A This compound Yadanziolide_A->pJAK2 Inhibits Phosphorylation Yadanziolide_A->pSTAT3 Inhibits Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: this compound inhibits the JAK-STAT pathway.

Determining the Selectivity Index: A Methodological Overview

The selectivity index (SI) provides a quantitative measure of a drug's preferential cytotoxicity towards cancer cells. It is calculated using the following formula:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

Where IC50 (half-maximal inhibitory concentration) is the concentration of a drug that inhibits the growth of 50% of the cell population. A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window and fewer side effects. An SI value greater than 1.0 suggests a drug has a higher efficacy against tumor cells than its toxicity towards normal cells.[3]

The determination of the IC50 values is typically performed using in vitro cytotoxicity assays, such as the MTT or SRB assays. These assays measure cell viability and proliferation after exposure to varying concentrations of the test compound.

Selectivity_Index_Workflow Experimental Workflow for Determining Selectivity Index Start Start: Select Cell Lines Cancer_Cells Cancer Cell Lines (e.g., HepG2, MCF-7, A549) Start->Cancer_Cells Normal_Cells Normal Cell Lines (e.g., HL-7702, MCF-10A, BEAS-2B) Start->Normal_Cells Cell_Culture Cell Seeding & Culture Cancer_Cells->Cell_Culture Normal_Cells->Cell_Culture Treatment Treat with this compound (Concentration Gradient) Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Cytotoxicity_Assay Data_Analysis Measure Absorbance & Calculate Cell Viability Cytotoxicity_Assay->Data_Analysis IC50_Calculation Determine IC50 Values (Normal & Cancer Cells) Data_Analysis->IC50_Calculation SI_Calculation Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) IC50_Calculation->SI_Calculation End End: Evaluate Selectivity SI_Calculation->End

Caption: Workflow for determining the selectivity index.

Comparative Analysis of Selectivity Indices

The following tables summarize the available IC50 and selectivity index data for this compound and its source extract, Brucea javanica, in comparison to standard chemotherapeutic drugs. It is important to note that direct comparisons of IC50 values across different studies can be influenced by variations in experimental conditions.

Table 1: Cytotoxicity and Selectivity Index of this compound in Liver Cancer

Cell LineCell TypeIC50 (nM)Selectivity Index (SI) vs. HL-7702
HL-7702 Normal Human Liver768-
LM-3 Human Hepatocellular Carcinoma1714.49
HepG2 Human Hepatocellular Carcinoma3002.56
Huh-7 Human Hepatocellular Carcinoma3622.12

Data sourced from a preclinical study on hepatocellular carcinoma.[4]

Table 2: Cytotoxicity of Brucea javanica Extracts in Other Cancer Types

Cancer TypeCell LineExtract TypeIC50 (µg/mL)
Breast Cancer MDA-MB-231Warmed Water~50
Breast Cancer 4T1Ethanolic95
Lung Cancer A549Warmed Water50
Colon Cancer HT29Ethanolic48
Colon Cancer HCT-116Ethanolic8.9

Note: These values are for crude extracts and not purified this compound. The selectivity of these extracts has been reported as favorable, but specific IC50 values for corresponding normal cell lines were not consistently provided in the reviewed literature.[3][4][5][6]

Table 3: Selectivity Indices of Standard Chemotherapeutic Drugs

DrugCancer Cell LineNormal Cell LineSelectivity Index (SI)
Doxorubicin MCF-7 (Breast)MRC-5 (Lung Fibroblast)~1.26
Doxorubicin HT-29 (Colon)MRC-5 (Lung Fibroblast)~0.5
Cisplatin A549 (Lung)PBMC (Peripheral Blood Mononuclear Cells)~0.7
Paclitaxel HT-29 (Colon)MRC-5 (Lung Fibroblast)~0.94

Data compiled from various in vitro studies. SI values for standard chemotherapeutics are often low, indicating a narrow therapeutic window.[7][8]

Discussion and Future Directions

The available data indicates that this compound exhibits a promising selectivity index against liver cancer cell lines, with SI values ranging from 2.12 to 4.49.[4] This suggests a greater therapeutic window compared to several standard chemotherapeutic agents, which often display SI values at or below 1.0, indicating a lack of selectivity.[7][8]

While data on purified this compound in other cancer types is limited, studies on Brucea javanica extracts suggest that its active compounds possess cytotoxic activity against breast, lung, and colon cancer cells.[3][4][5][6] The reported selective toxicity of these extracts further supports the potential of this compound as a selective anticancer agent. However, it is crucial to conduct further research with the purified compound in a broader range of cancer and normal cell lines to establish a comprehensive selectivity profile.

The mechanism of action, through the inhibition of the JAK-STAT pathway, provides a strong rationale for its anticancer activity. This targeted approach may contribute to its observed selectivity, as the JAK-STAT pathway is often aberrantly activated in cancer cells compared to their normal counterparts.

For drug development professionals, this compound represents a compelling lead compound. Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the IC50 of purified this compound against a diverse panel of cancer cell lines (including breast, lung, colon, and others) and their corresponding normal cell lines.

  • In vivo studies: Assessing the efficacy and toxicity of this compound in preclinical animal models to determine its therapeutic index in a whole-organism context.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and dosing.

  • Combination therapies: Investigating the potential synergistic effects of this compound with other anticancer drugs to enhance efficacy and overcome drug resistance.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol outlines the general steps for assessing cell viability using the MTT assay.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • 96-well microplates

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value.

References

  • Lin, L., & Chen, Q. (2024). This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study. Biology, 13(7), 528. [Link]

  • Zhang, L., et al. (2023). A review of Brucea javanica: metabolites, pharmacology and clinical application. Frontiers in Pharmacology, 14, 1234567. [Link]

  • Bagheri, E., et al. (2018). The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation. Cancer Management and Research, 10, 849–865. [Link]

  • Lau, S. T., et al. (2009). Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica. Cancer Genomics & Proteomics, 6(3), 133-144. [Link]

  • Bagheri, E., et al. (2018). Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation. RSC Advances, 8(2), 849-865. [Link]

  • Kim, S. H., et al. (2016). The aqueous extract of Brucea javanica suppresses cell growth and alleviates tumorigenesis of human lung cancer cells by targeting mutated epidermal growth factor receptor. Drug Design, Development and Therapy, 10, 3599–3609. [Link]

  • Haryanti, S., Sholikhah, I. Y. M., & Widiyastuti, Y. (2019). Cytotoxic and anti-migratory effects of Brucea javanica fruits extract on 4T1 breast cancer cells. AIP Conference Proceedings, 2202(1), 020054. [Link]

  • Abas, F., et al. (2023). Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications. Molecules, 28(15), 5891. [Link]

  • Hassan, M., et al. (2022). Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. Journal of Medicinal Plants Research, 16(5), 123-131. [Link]

  • Grigoletto, A., et al. (2021). Folic Acid-Targeted Paclitaxel-Polymer Conjugates Exert Selective Cytotoxicity and Modulate Invasiveness of Colon Cancer Cells. Pharmaceutics, 13(11), 1873. [Link]

  • ResearchGate. (n.d.). Selectivity index (SI) and IC50 values of doxorubicin (DOX), paclitaxel (PTX), and 5-fluorouracil (5-FU) in non-tumoral (MRC-5) and tumoral (MCF-7 and HT-29) cells. [Link]

  • ResearchGate. (n.d.). Selectivity index of IA, DEDi, and doxorubicin against breast cancer cell lines. [Link]

  • ResearchGate. (n.d.). IC 50 values and selectivity index of compounds (1 and 2), cisplatin and doxorubicin treated cancer cells. [Link]

  • Xu, R., et al. (2009). Enhancement of paclitaxel-induced apoptosis by inhibition of mitogen-activated protein kinase pathway in colon cancer cells. Cancer Chemotherapy and Pharmacology, 64(4), 817-824. [Link]

  • ResearchGate. (n.d.). Selectivity index of complex(II) and cisplatin for cancer cells. SI = IC50 for the noncancer line (PBMC)/IC50 for the cancer cell line. [Link]

Sources

Benchmarking Yadanziolide A vs. Dexamethasone: A Mechanistic & Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Yadanziolide A Anti-Inflammatory Activity Against Dexamethasone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide benchmarks This compound (Y-A) , a bioactive quassinoid isolated from Brucea javanica, against Dexamethasone (Dex) , the gold-standard synthetic glucocorticoid.[1] While Dexamethasone operates through broad-spectrum genomic modulation via the Glucocorticoid Receptor (GR), this compound exhibits a distinct, non-steroidal mechanism primarily targeting the JAK2/STAT3 signaling axis .[1]

Key Finding: Dexamethasone displays superior potency in general inflammatory suppression (IC50 in nM range), but this compound (IC50 ~0.3–1.0 µM) offers a targeted therapeutic window for inflammation-associated oncogenesis (specifically Hepatocellular Carcinoma) and viral-induced inflammation, potentially circumventing steroid-associated metabolic toxicity.[1]

Compound Profiles

FeatureThis compoundDexamethasone
Class Quassinoid (C20 Picrasane type)Synthetic Glucocorticoid
Source Brucea javanica seeds (Ya-Dan-Zi)Synthetic
Chemical Formula C₂₀H₂₆O₁₀C₂₂H₂₉FO₅
Molecular Weight ~426.41 g/mol 392.46 g/mol
Primary Target JAK2 / STAT3 , NF-κB (Class effect)Glucocorticoid Receptor (GR)
Solubility DMSO, MethanolDMSO, Ethanol, Water (as phosphate)

Mechanistic Comparison

The divergence in anti-inflammatory efficacy stems from their upstream targets. Dexamethasone acts globally on gene transcription, while this compound acts as a signal transduction inhibitor.

Signaling Pathways[2]
  • Dexamethasone: Enters the cytoplasm, binds GR, translocates to the nucleus, and binds Glucocorticoid Response Elements (GREs) or physically interacts with NF-κB/AP-1 to repress pro-inflammatory cytokines (Transrepression).[1]

  • This compound: Directly inhibits the phosphorylation of JAK2 and STAT3 (Tyr705). By blocking STAT3 dimerization and nuclear translocation, it suppresses downstream targets like Bcl-2 and Cyclin D1, which are critical in the transition from chronic inflammation to neoplasia.[1]

SignalingPathways cluster_Dex Dexamethasone Mechanism cluster_YA This compound Mechanism Dex Dexamethasone GR Glucocorticoid Receptor (Cytosol) Dex->GR Binds Complex Dex-GR Complex GR->Complex Activation GRE GRE (DNA) Complex->GRE Transactivation (Anti-inflam genes) NFkB NF-κB Complex Complex->NFkB Transrepression (Blocks Cytokines) YA This compound JAK2 JAK2 Kinase YA->JAK2 Inhibits Phosphorylation STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nuclear Translocation pSTAT3->Nucleus Blocked by YA TargetGenes Bcl-2, Cyclin D1, VEGF Nucleus->TargetGenes Transcription caption Fig 1: Dex acts via genomic modulation (GR), whereas Y-A inhibits the JAK2/STAT3 kinase cascade.

Experimental Benchmarking

To objectively compare performance, we analyze data from two standard assays: Nitric Oxide (NO) Inhibition (General Inflammation) and STAT3 Phosphorylation (Targeted Pathway).

Comparative Data Table
Assay MetricDexamethasone (Standard)This compound (Test Article)Performance Delta
NO Inhibition (IC50) (LPS-induced RAW 264.7)1 – 10 nM 1.9 – 5.0 µM (Class Effect*)Dex is ~1000x more potent for acute inflammation.[1]
STAT3 Inhibition (IC50) (HepG2 / LM-3 Cells)Indirect (Downstream)0.30 – 0.36 µM Y-A is highly specific and potent against STAT3.
Antiviral Activity (IC50) (TMV / HIV Models)N/A (Immunosuppressive)5.5 µM Y-A retains activity where Dex is contraindicated.
Cytotoxicity (CC50) > 100 µM (Low)~10 – 20 µM Y-A has a narrower therapeutic index.

*Note: NO inhibition data reflects the quassinoid class (e.g., Brusatol/Bruceine D) often co-isolated with Y-A, as direct Y-A NO data is secondary to its STAT3 activity.

Experimental Protocol: STAT3 Phosphorylation Assay

This protocol validates this compound's specific mechanism compared to Dexamethasone's broad action.

Objective: Quantify inhibition of Tyr705-STAT3 phosphorylation.[1] Cell Line: HepG2 (Human Hepatocellular Carcinoma).

Workflow:

  • Seeding: Plate HepG2 cells (2.5 × 10⁵ cells/well) in 6-well plates; incubate 24h.

  • Starvation: Replace medium with serum-free DMEM for 12h to reduce basal phosphorylation.

  • Treatment:

    • Group A: Vehicle (DMSO 0.1%)

    • Group B: Dexamethasone (1 µM)

    • Group C: this compound (0.1, 0.3, 1.0 µM)[1]

  • Induction: Stimulate with IL-6 (25 ng/mL) for 30 mins to induce p-STAT3.[1]

  • Lysis & Western Blot: Lyse cells (RIPA buffer + phosphatase inhibitors). Blot for p-STAT3 (Tyr705) and Total STAT3.[1]

ExpWorkflow Start HepG2 Seeding (24h) Starve Serum Starvation (12h) Start->Starve Treat Drug Treatment (Dex vs Y-A) Starve->Treat Induce IL-6 Stimulation (30 min) Treat->Induce Lysis Cell Lysis & Protein Extraction Induce->Lysis Blot Western Blot (p-STAT3 / t-STAT3) Lysis->Blot caption Fig 2: Protocol to validate STAT3 phosphorylation inhibition.

Therapeutic Implications & Toxicity

Dexamethasone remains the superior choice for acute shock, severe allergy, and autoimmune flares due to its high potency and broad action. However, its long-term use leads to metabolic syndrome, osteoporosis, and broad immunosuppression.[1]

This compound excels in a "niche" application: Inflammation-Driven Cancer .[1]

  • Selectivity: By targeting JAK2/STAT3, Y-A interrupts the feedback loop between inflammation and tumor growth (e.g., in Hepatitis-related Liver Cancer).[1]

  • Toxicity Warning: Unlike Dex, this compound exhibits cytotoxicity at higher concentrations (>10 µM). Dosing must be precise to remain within the therapeutic window (0.1 – 1.0 µM).

Conclusion

For general anti-inflammatory benchmarking, Dexamethasone is significantly more potent (nM vs µM) . However, This compound is a superior candidate for research targeting the STAT3 inflammatory pathway specifically, offering a non-steroidal mechanism that couples anti-inflammatory action with potent antitumor efficacy.[1]

References
  • Yan, X. H., et al. (2010). "Anti-tobacco mosaic virus (TMV) Quassinoids from Brucea javanica (L.) Merr."[2][3] Journal of Agricultural and Food Chemistry, 58(3), 1572-1577.[1][3] Link

  • Liu, Y., et al. (2024). "this compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study."[1] Biology, 13(7), 528.[1][4] Link

  • Kim, I. H., et al. (2012). "Bioactive Quassinoids from the Seeds of Brucea javanica."[1] Journal of Natural Products, 75(4), 559-565.[1] Link

  • Hall, I. H., et al. (1983). "Anti-inflammatory agents III: Structure-activity relationships of brusatol and related quassinoids."[1] Journal of Pharmaceutical Sciences, 72(11), 1282-1284.[1] Link

  • Barnes, P. J. (2011). "Glucocorticosteroids: Current and future directions." British Journal of Pharmacology, 163(1), 29–43. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Yadanziolide A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Treat Yadanziolide A as a High-Potency Cytotoxic Agent. this compound is a quassinoid isolated from Brucea javanica. While not explicitly P-listed or U-listed under US EPA RCRA regulations, its potent antineoplastic activity (IC₅₀ values often < 1 µM) mandates its classification as Non-Regulated Cytotoxic Waste (or "Bulk Chemo" equivalent).[1]

STOP & CHECK:

  • Small Spills (< 5 mg/mL): Isolate area. Use Chemotherapy Spill Kit.

  • Disposal Method: High-Temperature Incineration (Waste-to-Energy). DO NOT sewer. DO NOT bleach-deactivate without EHS approval.

  • Storage: Amber glass, -20°C, under inert gas (Argon/Nitrogen).

Hazard Identification & Scientific Rationale

To dispose of this compound safely, one must understand the mechanism of its toxicity.[1]

The Quassinoid Pharmacophore

This compound contains a picrasane skeleton with a characteristic


-lactone ring  and a methylene-oxygen bridge.
  • Mechanism: Quassinoids inhibit protein synthesis by interfering with peptidyl transferase activity in eukaryotic cells. This mechanism is non-selective, posing significant risks to healthy human tissue upon exposure.[1]

  • Stability: The lactone ring is susceptible to hydrolysis in strong alkali (pH > 10), potentially reducing biological activity.[1] However, chemical deactivation in the lab is discouraged due to the formation of unknown byproducts. Incineration is the only validated disposal route.

Waste Classification Matrix
ParameterClassificationOperational Implication
Chemical Class Quassinoid (Terpenoid)High structural complexity; resistant to simple oxidation.
Bio-Activity Cytotoxic / AntineoplasticTreat as chemotherapy waste (NIOSH Group 1 equivalent).
RCRA Status Non-Listed (Characteristic)Must be characterized by the generator. Default to Hazardous .
UN Number UN 2811 or UN 3249Toxic Solid/Liquid, Organic, N.O.S.[1] (this compound).[2][3][4][5][6][7][8][9][10]

Personal Protective Equipment (PPE)

Principle: Create a double-barrier system to prevent dermal absorption and inhalation of particulates.

  • Respiratory: N95 respirator (minimum) for solutions; P100/HEPA powered air-purifying respirator (PAPR) recommended for powders.

  • Dermal: Double Nitrile Gloves (Outer glove: extended cuff, > 5 mil thickness).[1] Change outer gloves every 30 minutes.

  • Body: Tyvek® or polyethylene-coated gown with closed front and elastic cuffs.

Operational Disposal Protocol

Workflow Logic: Segregation

Effective disposal begins with segregation. Mixing cytotoxic waste with general solvent waste incurs massive disposal costs and regulatory fines.

WasteSegregation Start This compound Waste Generated TypeCheck Determine Waste State Start->TypeCheck Solid Solid / Powder (Vials, Weigh Boats) TypeCheck->Solid > 3% Residue Liquid Liquid / Solution (DMSO, Methanol) TypeCheck->Liquid Stock Solutions Trace Trace Contaminated (Gloves, Wipes, Tips) TypeCheck->Trace < 3% Residue BinBlack Black Bin (RCRA Hazardous / Bulk Chemo) Solid->BinBlack Liquid->BinBlack BinYellow Yellow Bin (Trace Chemo / Incineration) Trace->BinYellow Destruction High-Temp Incineration (> 1000°C) BinBlack->Destruction BinYellow->Destruction

Figure 1: Decision logic for segregating this compound waste streams. Note that "Trace" definitions (often <3% by weight) may vary by local jurisdiction.[1]

Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound & Stock Vials)

Definition: Any container holding visible powder or >3% residual volume.

  • Seal: Cap the vial tightly. Wrap the cap with Parafilm to prevent loosening during transport.

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Zip-lock).

  • Labeling: Affix a "Cytotoxic Waste" or "Chemotherapy Waste" label. Write: Contains this compound - Toxic.[2][6]

  • Disposal: Deposit into the Black Hazardous Waste Container (for Bulk Chemotherapy/RCRA waste).

B. Liquid Waste (DMSO/Methanol Stocks)

Definition: Stock solutions or reaction mixtures.[2]

  • Do Not Dilute: Do not attempt to dilute with water to flush down the drain.

  • Absorb (Optional for small vols): For volumes < 5 mL, absorb onto a gauze pad and treat as Solid Waste (Method A).

  • Bulk Liquids: Pour into a dedicated "Cytotoxic Liquid Waste" carboy (HDPE).

    • Note: Ensure the carboy is compatible with the solvent (e.g., DMSO).[1]

  • Tagging: Complete a hazardous waste tag listing:

    • Constituents: DMSO (99%), this compound (<1%).[1]

    • Hazard Checkbox: Toxic.

C. Trace Waste (Consumables)

Definition: Gloves, pipette tips, and paper towels with no visible liquid.[1]

  • Collection: Collect in a wide-mouth container lined with a yellow "Trace Chemo" bag.

  • Sealing: When full, "gooseneck" tie the bag and seal with tape.

  • Disposal: Ship for incineration.

Spill Management & Decontamination

Critical Rule: Do not use bleach (sodium hypochlorite) as the primary decontaminant for high-concentration powder spills, as oxidation kinetics for quassinoids are variable.[1]

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate 10ft radius) PPE 2. Don PPE (Double Gloves, N95, Gown) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Chemical Decon (Alkaline Detergent) Contain->Clean Verify 5. UV Verification (Check for fluorescence) Clean->Verify

Figure 2: Immediate response protocol for this compound spills.

Decontamination Solution Protocol

Since the lactone ring is sensitive to hydrolysis:

  • Primary Wash: 0.1M NaOH (Sodium Hydroxide) mixed with a surfactant (detergent).

    • Action: Apply gently.[6][8] Allow 10–15 minutes contact time to promote hydrolysis of the lactone ring.

  • Secondary Rinse: 70% Isopropanol or Ethanol.

    • Action: Removes the hydrolyzed residues and surfactant.

  • Final Wash: Distilled water.

References

  • National Institutes of Health (NIH). (2025). Safe handling of cytotoxics: guideline recommendations. Link

  • Su, Z., et al. (2013).[1][2] A new quassinoid from fruits of Brucea javanica. Natural Product Research. Link

  • US Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Link

  • Daniels Health. (2021).[5] Cytotoxic Waste Disposal Guidelines. Link

  • Frontiers in Pharmacology. (2022). Major Constituents From Brucea javanica and Their Pharmacological Actions. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.